Technical Documentation Center

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,4S)-4-hydroxypiperidine-2-carboxylic acid
  • CAS: 126641-65-4

Core Science & Biosynthesis

Foundational

Introduction: The Critical Role of Stereochemistry in Drug Discovery

An In-depth Technical Guide to the Biological Activity of 4-Hydroxypiperidine-2-carboxylic Acid Isomers For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Hydroxypiperidine-2-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutic agents. Its conformational flexibility and the ease with which it can be functionalized make it a privileged structure in the design of novel drugs, particularly those targeting the central nervous system. Within this class of compounds, 4-hydroxypiperidine-2-carboxylic acid, also known as 4-hydroxypipecolic acid, presents a fascinating case study in the profound impact of stereochemistry on biological activity. With two stereocenters at the C2 and C4 positions, this molecule can exist as four distinct stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The spatial arrangement of the carboxylic acid and hydroxyl groups dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. This guide provides a comprehensive overview of the known biological activities of these isomers, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists, and offers detailed experimental protocols for their synthesis and evaluation.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of 4-hydroxypiperidine-2-carboxylic acid are classified based on the absolute configuration (R or S) at the C2 and C4 positions. The cis and trans relationship of the substituents is also a key structural feature.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers 2S,4R (2S,4R)-4-hydroxypiperidine-2-carboxylic acid 2R,4S (2R,4S)-4-hydroxypiperidine-2-carboxylic acid 2S,4S (2S,4S)-4-hydroxypiperidine-2-carboxylic acid 2R,4R (2R,4R)-4-hydroxypiperidine-2-carboxylic acid Core 4-Hydroxypiperidine-2-carboxylic Acid Core->2S,4R Stereoisomer Core->2R,4S Stereoisomer Core->2S,4S Stereoisomer Core->2R,4R Stereoisomer

Caption: The four stereoisomers of 4-hydroxypiperidine-2-carboxylic acid.

Biological Activity Profile: A Focus on NMDA Receptor Antagonism

The biological activities of 4-hydroxypiperidine-2-carboxylic acid isomers are of significant interest, particularly in the context of neurological disorders. The NMDA receptor, a key player in synaptic plasticity and memory formation, is a primary target. Overactivation of the NMDA receptor is implicated in a range of neurodegenerative diseases, making its antagonists valuable therapeutic candidates.

The (2R,4S)-Isomer: A Potent and Selective NMDA Receptor Antagonist

While direct comparative studies on all four isomers of the parent compound are limited in publicly available literature, compelling evidence for the stereoselective activity of this scaffold comes from research on its derivatives. A pivotal study on a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids identified a potent and selective NMDA receptor antagonist. Subsequent resolution of the racemic mixture revealed that the biological activity resides exclusively with the (-)-isomer, which was determined to have the (2R,4S) absolute stereochemistry.[1]

This finding underscores the critical importance of the specific spatial arrangement of the functional groups for effective binding to the NMDA receptor. The (2R,4S) configuration likely presents the carboxylic acid and the substituted side chain in an optimal orientation to interact with the receptor's binding pocket.

Other Isomers: Untapped Potential

The biological activities of the (2S,4R), (2S,4S), and (2R,4R) isomers of 4-hydroxypiperidine-2-carboxylic acid are less well-defined in the scientific literature. However, the commercial availability of their Boc-protected forms suggests their utility as building blocks in medicinal chemistry.[2][3] Given the diverse biological roles of piperidine-containing molecules, these isomers represent a valuable resource for screening campaigns aimed at discovering novel therapeutics for a wide range of diseases.

Emerging Therapeutic Areas: Anti-diabetic and Antioxidant Properties

Preliminary research has also suggested potential anti-diabetic and anti-oxidative properties of 4-hydroxypipecolic acid isolated from the seeds of Peganum harmala.[4] In a study using a diabetic mouse model, administration of 4-hydroxypipecolic acid led to a significant reduction in fasting blood glucose and plasma lipids, along with a decrease in oxidative stress markers in the liver and kidneys.[4] It is important to note that the specific isomer responsible for these effects was not identified in this study, presenting a compelling avenue for future research to determine if this activity is also stereoselective.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of 4-hydroxypiperidine-2-carboxylic acid isomers and their derivatives. The significant data gap for three of the four isomers highlights the need for further comparative studies.

Isomer/DerivativeTargetAssayActivity (IC50)Reference
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid NMDA Receptor[3H]CGS 19755 Binding67 ± 6 nM[1]
(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid NMDA ReceptorCortical Slice Preparation (vs. 40 µM NMDA)1.9 ± 0.24 µM[1]
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid -Data not available--
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid -Data not available--
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid -Data not available--

Experimental Protocols

The following protocols provide a framework for the stereoselective synthesis and biological evaluation of 4-hydroxypiperidine-2-carboxylic acid isomers.

Stereoselective Synthesis of (2S,4R)- and (2R,4R)-4-Hydroxypipecolic Acid

This protocol is adapted from a published chemoenzymatic synthesis and provides a scalable method to obtain enantiopure isomers.

synthesis_workflow cluster_synthesis Synthesis Workflow start N-Acetyl-(R,S)-allylglycine (Racemic Mixture) step1 Enzymatic Resolution (Acylase) start->step1 step2 Acyliminium Ion Cyclization step1->step2 step3 Diastereomeric Mixture of 4-formyloxypipecolic acid step2->step3 step4 Enzyme-catalyzed Hydrolysis step3->step4 step5 Separation of Diastereomers step4->step5 step6_cis Chemical Steps for (2S,4R)-isomer step5->step6_cis step6_trans Chemical Steps for (2R,4R)-isomer step5->step6_trans end_cis Protected (2S,4R)-4-hydroxypipecolate step6_cis->end_cis end_trans Protected (2R,4R)-4-hydroxypipecolate step6_trans->end_trans

Caption: Workflow for the chemoenzymatic synthesis of 4-hydroxypipecolic acid isomers.

Methodology:

  • Enzymatic Resolution: The racemic starting material, N-acetyl-(R,S)-allylglycine, is subjected to enzymatic resolution using a suitable acylase. This step selectively hydrolyzes one enantiomer, allowing for the separation of the two chiral forms. The choice of acylase is critical for achieving high enantiomeric excess.

  • Acyliminium Ion Cyclization: The separated enantiomers are then independently subjected to an acyliminium ion cyclization. This intramolecular reaction forms the piperidine ring with the hydroxyl group precursor at the C4 position.

  • Formation of Diastereomeric Mixture: The cyclization reaction typically yields a diastereomeric mixture of 4-formyloxypipecolic acid derivatives.

  • Enzyme-catalyzed Hydrolysis: A second enzymatic step, often a hydrolysis reaction, is employed to differentiate the diastereomers. The enzyme will selectively act on one of the diastereomers, facilitating their subsequent separation.

  • Separation and Purification: The diastereomers are separated using standard chromatographic techniques or by partition.

  • Final Chemical Steps: Each purified diastereomer is then carried through a series of chemical transformations to yield the final protected (2S,4R)- and (2R,4R)-4-hydroxypipecolate products. These final steps may include protection/deprotection of functional groups and purification by crystallization to achieve high optical purity.

In Vitro Evaluation of NMDA Receptor Antagonism: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compounds for the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [3H]CGS 19755 (radioligand)

  • Test compounds (4-hydroxypiperidine-2-carboxylic acid isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex tissue. This involves homogenization of the tissue followed by centrifugation to isolate the membrane-bound receptors.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically a serial dilution)

    • [3H]CGS 19755 at a fixed concentration (usually at its Kd value)

    • Rat cortical membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS 19755 (the IC50 value). This is done by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: NMDA Receptor Signaling Pathway

The (2R,4S)-isomer of the 4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid derivative acts as a competitive antagonist at the NMDA receptor. This means it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By blocking the binding of glutamate, it prevents the opening of the ion channel and the subsequent influx of Ca2+, which is a key event in excitotoxicity.

nmda_pathway cluster_pathway NMDA Receptor Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds & Activates ion_channel Ion Channel Opening nmda_receptor->ion_channel ca_influx Ca2+ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., NO synthase, Calpain activation) ca_influx->downstream excitotoxicity Excitotoxicity & Neuronal Damage downstream->excitotoxicity antagonist (2R,4S)-Isomer Derivative antagonist->nmda_receptor Binds & Blocks

Caption: Simplified schematic of the NMDA receptor signaling pathway and the inhibitory action of the (2R,4S)-isomer derivative.

Conclusion and Future Directions

The stereoisomers of 4-hydroxypiperidine-2-carboxylic acid represent a promising class of molecules with significant potential for the development of novel therapeutics. The well-defined NMDA receptor antagonist activity of the (2R,4S)-isomer of a key derivative highlights the critical role of stereochemistry in determining biological function. While the activities of the other isomers remain largely unexplored, they offer a rich field for future investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further probe the structure-activity relationships of these fascinating molecules and unlock their full therapeutic potential. Future efforts should focus on a systematic evaluation of all four isomers against a panel of biological targets to create a comprehensive biological activity profile for this important chemical scaffold.

References

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer. PubMed. [Link]

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Showing 2R-carboxy-4R-hydroxypiperidine (PHY0085246). PhytoBank. [Link]

  • Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. MDPI. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • Direct inhibition of the N-methyl-D-aspartate receptor channel by high concentrations of opioids. PubMed. [Link]

  • Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. Frontiers in Pharmacology. [Link]

  • Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. PubMed. [Link]

  • Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Organic Process Research & Development. [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. [Link]

Sources

Exploratory

The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most prevalent structural motifs in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most prevalent structural motifs in pharmaceuticals, earning its status as a "privileged scaffold" in medicinal chemistry. Its significance is magnified when chirality is introduced, allowing for precise three-dimensional orientations that are critical for selective and potent interactions with biological targets. This technical guide offers a comprehensive analysis of the role of chiral piperidines in drug discovery and development. We explore the stereochemical imperative driving the use of single enantiomers, detail key asymmetric synthetic strategies for their preparation, and present case studies of prominent drugs where the chiral piperidine core is essential to their mechanism of action. This document serves as a technical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine scaffold is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, ranging from treatments for central nervous system (CNS) disorders to oncology.[2][3] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with biological targets like enzymes and receptors.[4] Between 2014 and 2023, a significant number of drugs approved by the US FDA contained a pyridine or piperidine motif, with oncology (33%) and CNS-acting drugs (20%) being the most prominent categories.[5]

The Stereochemical Imperative: Why Chirality Matters

The introduction of a chiral center to the piperidine ring transforms it from a versatile scaffold into a high-precision tool for modulating pharmacological activity. The distinct three-dimensional arrangement of substituents dictates a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[1] Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[6]

Pharmacodynamics: Eutomers, Distomers, and Receptor Fit

Most biological targets, such as receptors and enzymes, are chiral environments that can differentiate between stereoisomers.[6] This leads to the concepts of the eutomer , the enantiomer with higher pharmacological activity, and the distomer , the less active or inactive enantiomer.[7] The ratio of their activities is known as the eudismic ratio .[7] The eutomer is responsible for the desired therapeutic effect, while the distomer can be considered an impurity or "isomeric ballast," which may contribute to side effects or off-target activity.[8] Therefore, the use of a single, active enantiomer is a fundamental principle in modern drug design to maximize efficacy and minimize the patient's xenobiotic load.[8]

Pharmacokinetics: Stereoselectivity in ADMET

Stereoselectivity is not limited to how a drug acts on its target (pharmacodynamics) but also extends to how the body processes the drug (pharmacokinetics). Enantiomers can exhibit significant differences in their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic rates and pathways for each enantiomer. This can result in one enantiomer having a longer half-life or being converted into different metabolites, some of which could be inactive or toxic. The strategic use of a specific chiral piperidine can therefore improve a drug's overall pharmacokinetic properties and safety profile.[9]

A Chemist's Toolkit: Strategies for Asymmetric Synthesis

The demand for enantiomerically pure piperidines has driven the development of sophisticated and robust synthetic methodologies. The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Catalytic Asymmetric Hydrogenation of Pyridines

This is one of the most direct and atom-economical methods for producing chiral piperidines.[5] It involves the reduction of readily available flat, aromatic pyridine precursors using a chiral catalyst to control the stereochemical outcome. Iridium-based catalysts, in particular, have proven highly effective for the enantioselective hydrogenation of activated pyridines, such as N-iminopyridinium ylides or N-benzylpyridinium salts, providing access to a wide range of substituted piperidines in high enantiomeric excess.[5][10] The key advantage of this method is its efficiency in creating multiple stereocenters in a single step from simple starting materials.[9]

Chiral Auxiliary-Mediated Syntheses

This classical yet powerful approach involves temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary directs a subsequent chemical transformation (e.g., alkylation, reduction) to proceed stereoselectively. Once the desired chiral center is established on the piperidine precursor, the auxiliary is cleaved. While this method involves extra steps for attaching and removing the auxiliary, it is often highly reliable and predictable, making it a valuable tool for complex syntheses.[9]

Kinetic Resolution of Racemates

In many cases, synthesizing a racemic mixture of a piperidine is simpler than a direct asymmetric synthesis. Kinetic resolution is a technique used to separate these racemates. It employs a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[11] For example, enantioselective acylation can be used to modify one enantiomer, allowing it to be separated from the unreacted, enantiomerically enriched counterpart.[11] While the theoretical maximum yield for the resolved product is 50%, this method is highly practical, especially when an efficient racemization process for the unwanted enantiomer is available.

Biocatalytic and Chemoenzymatic Methods

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, environmentally friendly conditions. Biocatalytic methods, such as enzymatic cascades using imine reductases or transaminases, can produce highly stereo-enriched piperidines.[11] These methods are increasingly attractive for industrial-scale synthesis due to their high efficiency and sustainability.

G cluster_start Precursors cluster_methods Asymmetric Synthetic Methods cluster_end Product Pyridine Pyridine / Pyridinium Salt Asym_Hydro Catalytic Asymmetric Hydrogenation Pyridine->Asym_Hydro Atom-economical Acyclic_Amine Acyclic Amine Precursor Auxiliary Chiral Auxiliary Methods Acyclic_Amine->Auxiliary Reliable, predictable Enzymatic Biocatalytic/ Chemoenzymatic Acyclic_Amine->Enzymatic 'Green' chemistry Racemic_Piperidine Racemic Piperidine Resolution Kinetic Resolution Racemic_Piperidine->Resolution Separates existing mixture Chiral_Piperidine Enantioenriched Chiral Piperidine Asym_Hydro->Chiral_Piperidine Auxiliary->Chiral_Piperidine Resolution->Chiral_Piperidine Enzymatic->Chiral_Piperidine

Key synthetic routes to enantioenriched chiral piperidines.

Case Studies: Chiral Piperidines in FDA-Approved Drugs

The theoretical advantages of chiral piperidines are best illustrated through their application in successful therapeutic agents.

Methylphenidate (Ritalin®) - A CNS Stimulant

Methylphenidate is a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[6] It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing the levels of these neurotransmitters in the brain.[12] The drug is a racemic mixture of d-threo and l-threo enantiomers. Pharmacological studies have shown that the central stimulant activity is almost exclusively associated with the d-enantiomer, which is significantly more potent at inhibiting dopamine and norepinephrine uptake than the l-enantiomer.[13][14] This stereoselectivity highlights how the precise 3D orientation of the chiral piperidine ring is critical for effective interaction with the dopamine (DAT) and norepinephrine (NET) transporters.[12]

Enantiomer Primary Activity Relative Potency
d-threo-Methylphenidate CNS stimulation via DAT/NET inhibitionHigh
l-threo-Methylphenidate Minimal CNS activityLow
Niraparib (Zejula®) - An Oncology Game-Changer

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, used to treat certain types of ovarian and breast cancer.[15] PARP inhibitors work by a mechanism known as "synthetic lethality." In cancer cells with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death.[15] Niraparib contains a chiral piperidine. Preclinical studies revealed that while both enantiomers were active, the (S)-enantiomer was significantly more potent in cell-based assays.[2] This difference in potency underscores the importance of the piperidine's stereochemistry for optimal binding to the PARP enzyme active site. The selection of the more potent enantiomer was crucial for developing a highly effective, once-daily oral therapy.[2]

Parameter (S)-Niraparib (8) (R)-Niraparib (22)
PARylation EC₅₀ 4.0 nM30 nM
BRCA1-HeLa CC₅₀ 34 nM470 nM

Data from Jones et al., J. Med. Chem. 2015.[2]

G cluster_cell BRCA-mutant Cancer Cell DNA_SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand DNA Break (DSB) DNA_SSB->DNA_DSB replication fork collapse PARP->DNA_SSB repairs Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis leads to HR_Repair Homologous Recombination Repair (Defective) DNA_DSB->HR_Repair normally repaired by Niraparib Niraparib Niraparib->PARP inhibits & traps

Mechanism of Niraparib via synthetic lethality.
Solifenacin (Vesicare®) - A Selective Muscarinic Antagonist

Solifenacin is used to treat overactive bladder.[16] It is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder smooth muscle contraction.[16] The molecule contains a chiral (3R)-quinuclidinol moiety and a (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core. The synthesis of Solifenacin is highly stereospecific. The condensation of the chiral tetrahydroisoquinoline carbamate with racemic 3-quinuclidinol produces a diastereomeric mixture. The desired (1S, 3'R) diastereomer is then selectively isolated via salt formation with succinic acid, demonstrating a practical application of diastereomeric resolution in a commercial process.[17]

Experimental Protocol: Catalytic Kinetic Resolution of a 2-Substituted Piperidine

This protocol describes a representative method for the kinetic resolution of a racemic 2-substituted N-Boc-piperidine using a chiral base, based on established literature principles. This method is illustrative and should be adapted and optimized for specific substrates.

Objective: To resolve racemic N-Boc-2-phenylpiperidine to obtain the enantioenriched (S)-enantiomer.

Materials:

  • Racemic N-Boc-2-phenylpiperidine

  • (-)-Sparteine (chiral ligand)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Chiral HPLC column for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (-)-sparteine (1.2 equivalents). Anhydrous Et₂O (20 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-BuLi (1.1 equivalents) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 15 minutes to allow for the formation of the chiral lithium-sparteine complex.

  • Substrate Addition: A solution of racemic N-Boc-2-phenylpiperidine (1.0 equivalent) in anhydrous Et₂O (10 mL) is added dropwise to the reaction mixture over 10 minutes.

  • Resolution: The reaction is stirred at -78 °C. The progress of the resolution is monitored by taking aliquots, quenching them, and analyzing the enantiomeric ratio by chiral HPLC. A typical reaction time is 4-6 hours. The chiral base selectively deprotonates one enantiomer (the R-enantiomer in this case), leaving the other (S-enantiomer) unreacted and enriched in the solution.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Work-up: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 20 mL). The combined organic layers are washed with saturated NaHCO₃ (20 mL), brine (20 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the enantioenriched N-Boc-2-phenylpiperidine.

  • Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral stationary-phase HPLC.

Future Directions: The Evolving Role of Chiral Piperidines

The utility of chiral piperidines continues to expand into novel therapeutic modalities. In the field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) often incorporate piperidine or piperazine rings within their linker structures.[18] These rigid linkers can improve the physicochemical properties of the PROTAC, such as solubility and oral bioavailability, by providing a protonation site and constraining the molecule into a bioactive conformation.[8][19] The specific stereochemistry of these linkers can be critical for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[18] As medicinal chemistry advances, the precise, stereocontrolled synthesis and application of chiral piperidines will remain essential for designing innovative drugs.

Conclusion

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[1] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties. The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.

References

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]

  • Srinivas, N. R., et al. (1993). Pharmacology of the enantiomers of threo-methylphenidate. PubMed. [Link]

  • Rueping, M., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • O'Donnell, C. J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Methylphenidate. (n.d.). Wikipedia. Retrieved January 24, 2026. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (2019). Chem. [Link]

  • Charette, A. B., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2023). European Journal of Medicinal Chemistry. [Link]

  • Kannappan, V. (2023). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • Ariëns, E. J. (1990). Stereoselectivity in pharmacodynamics and pharmacokinetics. Schweizerische Medizinische Wochenschrift. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

  • Eudysmic ratio. (n.d.). Wikipedia. Retrieved January 24, 2026. [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2024). Molecules. [Link]

  • Bertucci, C., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

  • Miller, S. J., et al. (2012). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Scifo, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • methylphenidate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2024). ResearchGate. [Link]

  • The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. (2017). PubMed. [Link]

  • Moore, K., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology. [Link]

  • Rovis, T., et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]

  • Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. (2023). Drugs of the Future. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy. [Link]

  • Niraparib-induced STAT3 inhibition increases its antitumor effects. (2022). Frontiers in Oncology. [Link]

  • Novel process for the preparation of solifenacin succinate. (2012). WIPO Patentscope. [Link]

Sources

Foundational

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid as a hydroxyproline analog

An In-depth Technical Guide: (2R,4S)-4-hydroxypiperidine-2-carboxylic acid as a Hydroxyproline Analog Authored by: Gemini, Senior Application Scientist (4R)-hydroxy-L-proline (Hyp) is a cornerstone of collagen stability,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (2R,4S)-4-hydroxypiperidine-2-carboxylic acid as a Hydroxyproline Analog

Authored by: Gemini, Senior Application Scientist

(4R)-hydroxy-L-proline (Hyp) is a cornerstone of collagen stability, facilitating the formation and thermal integrity of the characteristic triple helix through stereospecific hydrogen bonding. Its unique five-membered pyrrolidine ring, however, imposes significant conformational constraints. This guide explores (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, a six-membered ring analog that serves as a powerful surrogate for hydroxyproline in chemical biology and drug discovery. We delve into the structural rationale for its use, detailing its synthesis, conformational properties, and applications in constructing hyperstable collagen mimetic peptides (CMPs) and other bioactive molecules. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to leverage this versatile building block in their research endeavors.

The Central Role of Hydroxyproline and the Rationale for Analogs

The stability of collagen, the most abundant protein in mammals, is critically dependent on the post-translational hydroxylation of proline residues to form (4R)-hydroxy-L-proline (Hyp).[1][2] The hydroxyl group of Hyp, in the exo pucker of the pyrrolidine ring, participates in a crucial network of inter-strand hydrogen bonds that are essential for the thermal stability of the collagen triple helix.[3] This structural role has made Hyp a focal point for designing collagen mimetic peptides (CMPs), which are invaluable tools for studying collagen biology, developing novel biomaterials, and targeting collagen-interacting proteins.[4][5]

However, the native pyrrolidine scaffold of Hyp has limitations. The development of analogs seeks to overcome these by:

  • Enhancing Stability: Introducing modified scaffolds to create CMPs with thermal stability exceeding that of native collagen.

  • Modulating Conformation: Altering the ring pucker and backbone dihedral angles to fine-tune helical parameters or to pre-organize peptide strands for folding.

  • Introducing Functionality: Using the scaffold as a platform for attaching probes, drugs, or other functional moieties.

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid emerges as a superior analog. Its six-membered piperidine ring offers greater conformational flexibility than the five-membered pyrrolidine ring, while preserving the critical (2R,4S) stereochemistry that perfectly mimics the spatial orientation of the carboxyl and hydroxyl groups of Hyp.

Caption: Structural comparison of L-Hydroxyproline and its piperidine analog.

Stereoselective Synthesis Strategies

The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid with high stereochemical purity is paramount to its function as a Hyp analog. Several strategies have been developed, primarily relying on chiral pool starting materials or asymmetric catalysis.

Chiral Pool Synthesis

A common and effective approach involves starting from readily available chiral molecules, such as amino acids or carbohydrates. For instance, D-glucoheptono-1,4-lactone has been utilized as a precursor for the enantioselective synthesis of both (2R,4S)- and (2S,4R)-4-hydroxypipecolic acid.[6] This method leverages the existing stereocenters of the starting material to establish the desired stereochemistry in the final piperidine ring through a series of controlled chemical transformations.

Asymmetric Synthesis

Asymmetric methods, such as the nitroalkene/amine/enone (NAE) condensation reaction, offer a powerful alternative for constructing highly substituted piperidines with excellent enantiomeric excess (>95% ee).[7][8] These methods build the chiral piperidine core from achiral precursors using chiral catalysts or auxiliaries, providing a flexible route to various substituted analogs.

Chemoenzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign route. Carbonyl reductases, for example, can be used for the stereoselective reduction of a 4-oxo-piperidine precursor to yield the desired (4S)-hydroxyl group.[9] By selecting enzymes with different stereoselectivities, all four possible diastereoisomers can often be accessed, highlighting the power of this approach for building diverse chemical libraries.

Caption: High-level workflow for a chemoenzymatic synthesis approach.

Applications in Medicinal Chemistry and Biomaterials

The unique structural properties of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid make it a valuable building block in several research areas.

Collagen Mimetic Peptides (CMPs)

The primary application is its incorporation into CMPs. Peptides containing this analog in place of Hyp exhibit significantly enhanced thermal stability (hyperstability). This is attributed to the piperidine ring's preference for a chair conformation, which pre-organizes the peptide backbone into a polyproline II-like helix, the requisite conformation for individual strands to assemble into the collagen triple helix. This pre-organization reduces the entropic penalty of folding, leading to a higher melting temperature (Tm) of the resulting triple helix.[5]

Scaffolds in Drug Discovery

The substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] (2R,4S)-4-hydroxypiperidine-2-carboxylic acid serves as a versatile chiral building block for synthesizing complex molecules.[11][12] Its two functional handles—the carboxylic acid and the hydroxyl group—can be selectively modified to explore chemical space and develop potent and selective therapeutic agents, including N-methyl-D-aspartic acid (NMDA) receptor antagonists and inhibitors for various enzymes.[6][13]

Probing Biological Interactions

By functionalizing the hydroxyl group, researchers can attach fluorescent probes, affinity tags, or cross-linking agents to CMPs. These modified peptides can then be used to study the interactions between collagen and its binding partners, such as integrins, matrix metalloproteinases (MMPs), and other extracellular matrix proteins, providing insights into complex biological systems.[12]

Biological_Application cluster_CMP Collagen Mimetic Peptide (CMP) cluster_Target Biological Target CMP (Gly-Pro-Hyp)n (Gly-Pro-Analog)n Target MMP Integrin Collagen Receptor CMP->Target Binding & Inhibition Stability Stability CMP->Stability Increased Thermal Stability (Tm) Biomaterial Biomaterial CMP->Biomaterial Forms Hydrogels & Scaffolds

Caption: Application of the analog in creating stable CMPs for biological studies.

Experimental Protocol: Synthesis of Boc-(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

This protocol describes a representative procedure for the N-Boc protection of the piperidine, a necessary step for its subsequent use in solid-phase peptide synthesis. This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

4.1. Materials and Equipment

  • (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq)[14]

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer, Mass spectrometer

4.2. Step-by-Step Procedure

  • Dissolution: Dissolve (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (e.g., 1.45 g, 10 mmol) in a mixture of dioxane (20 mL) and a 1M solution of sodium bicarbonate in water (30 mL, 30 mmol) in a 100 mL round-bottom flask.

    • Causality: A basic aqueous/organic biphasic system is used to deprotonate the carboxylic acid and amine, enhancing their nucleophilicity for reaction with the Boc-anhydride while ensuring all reactants remain in solution.

  • Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (e.g., 2.62 g, 12 mmol) portion-wise over 15 minutes while stirring vigorously.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH mobile phase).

  • Workup - Quenching and pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3 by the slow addition of 1M HCl.

    • Causality: Acidification protonates the carboxylate, rendering the product neutral and extractable into an organic solvent.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

4.3. Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

    • Self-Validation: Chromatography separates the desired product from unreacted starting materials and byproducts, ensuring high purity.

  • Characterization:

    • NMR: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy. The presence of the nine-proton singlet for the tert-butyl group around 1.4 ppm is a key diagnostic signal for successful Boc protection.

    • Mass Spectrometry: Verify the molecular weight of the product (C₁₁H₁₉NO₅, MW: 245.27)[12] using high-resolution mass spectrometry (e.g., ESI-MS).

    • Optical Rotation: Confirm the stereochemical integrity by measuring the specific rotation.[12]

Table 1: Physicochemical Properties

PropertyL-Hydroxyproline(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
CAS Number 51-35-4175671-49-5[14]
Molecular Formula C₅H₉NO₃C₆H₁₁NO₃[14]
Molecular Weight 131.13 g/mol [15]145.16 g/mol [14]
Appearance White crystalline powderOff-white powder[12]

Conclusion and Future Outlook

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid stands as a premier hydroxyproline analog, offering a direct pathway to hyperstable collagen mimetic peptides and novel bioactive molecules. Its synthesis is well-established, and its utility in modulating peptide conformation is a testament to the power of rational scaffold design. Future research will likely focus on expanding the library of substituted piperidine analogs to further probe the subtleties of collagen structure and interactions. The development of novel, more efficient synthetic routes, particularly those employing continuous flow chemistry[16] or advanced biocatalysis, will make these valuable building blocks more accessible to the wider scientific community, accelerating discoveries in materials science, cell biology, and therapeutic development.

References

  • Bednarczyk, D., & Grabowska, I. (2020). The new insight into the role of hydroxyproline in metabolism of cancer cells. PMC. [Link]

  • Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. PubMed. [Link]

  • Di Nardo, C., & Varela, O. (1999). Enantioselective Synthesis of (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid from d-Glucoheptono-1,4-lactone. Journal of Medicinal Chemistry. [Link]

  • Lowe, J. A., et al. (1995). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ASME Digital Collection. (2020). Influence of Hydroxyproline on Mechanical Behavior of Collagen Mimetic Proteins Under Fraying Deformation—Molecular Dynamics Investigations. [Link]

  • ResearchGate. (2012). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. [Link]

  • Yu, Z., et al. (2019). Collagen Mimetic Peptides. PMC. [Link]

  • Natural Products Atlas. (2022). (2r,4s)-4-hydroxypiperidine-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2021). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC. [Link]

  • PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Phang, J. M. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]

  • ResearchGate. (2020). Collagen Mimetic Peptides and Their Biophysical Characterization. [Link]

  • ResearchGate. (n.d.). Structures of hydroxyproline and its metabolites. Retrieved January 24, 2026, from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Hydroxyproline. Retrieved January 24, 2026, from [Link]

  • Gunia-Krzyżak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Chattopadhyay, S., et al. (2010). Collagen Mimetic Peptides: Progress Towards Functional Applications. PMC. [Link]

  • Danpure, C. J. (2022). Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 24, 2026, from [Link]

  • MDPI. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][17]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]

  • ResearchGate. (2020). Investigating The Structural And Physiochemical Properties Of Collagen Mimetic Peptides With Modified Backbones. [Link]

  • RSC Publishing. (2012). Asymmetric synthesis of substituted NH-piperidines from chiral amines. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Schmuck, C., & Machon, U. (2004). Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. PMC. [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Hydroxypiperidine Derivatives and Their Molecular Targets

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a hydroxyl group and a basic nitrogen atom, provide key interaction points for a diverse range of biological targets. This in-depth technical guide explores the significant therapeutic potential of hydroxypiperidine derivatives by dissecting their interactions with key molecular targets implicated in a variety of disease states. We will delve into the mechanistic underpinnings of their activity in neuroscience, oncology, and infectious diseases, providing field-proven insights into the experimental validation of these interactions. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Versatility of the Hydroxypiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[1] The introduction of a hydroxyl group onto this scaffold dramatically influences its physicochemical properties, enhancing its potential for specific, high-affinity interactions with biological macromolecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom's basicity allows for crucial ionic interactions. This duality of function is a cornerstone of the broad pharmacological activity observed in hydroxypiperidine derivatives.

This guide will navigate through the key therapeutic areas where hydroxypiperidine derivatives have shown significant promise, focusing on the specific molecular targets and the rationale behind their selection. We will explore the intricate mechanisms of action and provide detailed experimental protocols for the validation and characterization of these molecule-target interactions.

Neurodegenerative and Psychiatric Disorders: Modulating Synaptic Transmission

Hydroxypiperidine derivatives have emerged as powerful modulators of synaptic transmission, offering potential therapeutic avenues for a range of neurological and psychiatric conditions. Their ability to interact with key proteins involved in neurotransmitter signaling underscores their importance in this therapeutic area.

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A primary therapeutic strategy for managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Several hydroxypiperidine-based compounds have been developed as potent AChE inhibitors.[3][4][5][6]

Mechanism of Action: The hydroxypiperidine moiety can engage in crucial interactions within the active site of AChE. The hydroxyl group can form hydrogen bonds with key amino acid residues, while the protonated piperidine nitrogen can establish a cationic-π interaction with the aromatic side chain of tryptophan residues in the enzyme's gorge. This dual interaction effectively blocks the entry of acetylcholine to the catalytic site, thereby inhibiting its hydrolysis and increasing its concentration in the synaptic cleft.[7]

Experimental Protocol: Determination of AChE Inhibitory Activity (Ellman's Method)

This colorimetric assay is a widely accepted method for quantifying AChE activity and screening for inhibitors.[8][9][10][11]

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis by the enzyme produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound (hydroxypiperidine derivative) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 120 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of test compound solution (or buffer for control)

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of AChE enzyme solution.

    • Immediately add 20 µL of ATCI solution to start the reaction.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaged ChAT Choline Acetyltransferase ChAT->ACh Synthesizes Choline_uptake Choline Transporter Choline_uptake->ChAT Choline ACh_synapse ACh Vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binds Signal Signal Transduction AChR->Signal Inhibitor Hydroxypiperidine Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic signaling and the inhibitory action of hydroxypiperidine derivatives on AChE.

Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3][12][13] Antagonists of the H3R can therefore increase the release of these neurotransmitters, making them attractive therapeutic targets for cognitive disorders, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[5][14][15][16] Hydroxypiperidine derivatives have been identified as potent H3R antagonists.[1][17]

Mechanism of Action: The hydroxypiperidine core can serve as a scaffold to correctly position pharmacophoric elements that interact with the H3R binding pocket. The basic nitrogen of the piperidine ring is often crucial for an ionic interaction with a conserved aspartate residue in the receptor, while the hydroxyl group can form hydrogen bonds with other residues, contributing to high-affinity binding and antagonist activity.[18]

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.[17][19][20]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to the H3 receptor, typically expressed in cell membranes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Radioligand: [3H]-Nα-methylhistamine

    • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit)

    • Cell membranes expressing the human H3 receptor

    • Test compound (hydroxypiperidine derivative) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay buffer

      • Radioligand at a concentration near its Kd

      • Test compound solution or non-specific binding control or buffer (for total binding).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate with shaking for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding in the presence of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and calculate the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Histamine H3 Receptor

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neurotransmitter_release Neurotransmitter Release PKA->Neurotransmitter_release Decreases Histamine Histamine Histamine->H3R Binds Antagonist Hydroxypiperidine Derivative Antagonist->H3R Blocks

Caption: Histamine H3 receptor signaling pathway and the antagonistic effect of hydroxypiperidine derivatives.

Dopamine Transporter (DAT) Ligands

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[13][21][22][23][24] Dysregulation of DAT is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorders.[25] Hydroxypiperidine analogues have been developed as high-affinity ligands for DAT, with some showing promise as potential treatments for cocaine dependence.[12][26][27]

Mechanism of Action: The hydroxypiperidine scaffold can be functionalized to achieve high affinity and selectivity for DAT. The hydroxyl group can form specific hydrogen bonds within the DAT binding site, contributing to the stereospecific interactions observed with some enantiomers.[26] The piperidine nitrogen is also critical for binding.

Experimental Protocol: Dopamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.[26][28][29][30][31]

Principle: Cells expressing DAT are incubated with a radiolabeled or fluorescent dopamine substrate. The amount of substrate transported into the cells is quantified, and the inhibitory effect of a test compound is determined.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-DAT cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.[28]

  • Reagent Preparation:

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Radiolabeled substrate: [3H]Dopamine

    • Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM nomifensine)

    • Test compound (hydroxypiperidine derivative) solutions at various concentrations.

  • Assay Procedure:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing the test compound or control to the wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[29]

    • Initiate uptake by adding the radiolabeled dopamine substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[29]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells (e.g., with 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to determine the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Oncology: Targeting Cancer Cell Metabolism and Proliferation

The hydroxypiperidine scaffold is also a valuable building block for the development of novel anticancer agents. These derivatives can target various aspects of cancer cell biology, including their altered metabolism and signaling pathways that drive proliferation.[32][33]

Glutaminase (GAC) Inhibition

Many cancer cells exhibit a strong dependence on the amino acid glutamine for their growth and survival, a phenomenon known as "glutamine addiction."[18] Glutaminase (GAC) is a key enzyme in glutamine metabolism, catalyzing the conversion of glutamine to glutamate.[34] Inhibiting GAC can therefore be an effective strategy to starve cancer cells of essential metabolites.[14] Hydroxypiperidine-containing compounds have been identified as potent allosteric inhibitors of GAC.[30]

Mechanism of Action: These inhibitors bind to an allosteric site on the GAC enzyme, inducing a conformational change that leads to the inactivation of the enzyme. The hydroxypiperidine moiety often serves as a central scaffold to which other functional groups are attached to optimize binding to the allosteric pocket.

Experimental Protocol: Glutaminase Activity Assay

This assay measures the enzymatic activity of GAC and can be used to screen for inhibitors.[15][33][35][36]

Principle: The activity of glutaminase is determined by measuring the production of glutamate from glutamine. Glutamate is then used in a coupled enzymatic reaction that results in the production of a colorimetric or fluorometric signal.[33][36]

Step-by-Step Methodology (Fluorometric Assay):

  • Reagent Preparation:

    • Assay Buffer

    • Glutaminase Substrate (L-Glutamine)

    • Developer and Enzyme Mix (for detecting glutamate)

    • Purified GAC enzyme

    • Test compound (hydroxypiperidine derivative) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay buffer

      • GAC enzyme solution

      • Test compound solution or buffer (for control).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the glutamine substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and add the developer and enzyme mix.

    • Incubate for an additional 30-60 minutes at 37°C to allow for signal development.

    • Measure the fluorescence (e.g., at Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of GAC activity relative to the control.

    • Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration.

Signaling Pathway: Glutamine Metabolism in Cancer

Glutamine_Metabolism Glutamine Glutamine GAC Glutaminase (GAC) Glutamine->GAC Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle GAC->Glutamate Inhibitor Hydroxypiperidine Derivative Inhibitor->GAC Inhibits

Caption: The role of glutaminase in cancer cell metabolism and its inhibition by hydroxypiperidine derivatives.

Infectious Diseases: Blocking Viral Entry

The hydroxypiperidine scaffold is also being explored for the development of novel antiviral agents, particularly as HIV entry inhibitors.[37]

HIV Entry Inhibition

HIV entry into host cells is a multi-step process that involves the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the host cell.[9][19] This is followed by a conformational change in the gp41 protein, which mediates the fusion of the viral and cellular membranes.[10][11] Blocking any of these steps can prevent viral infection.

Mechanism of Action: Certain hydroxypiperidine derivatives have been shown to inhibit HIV-1 entry by blocking the interaction between gp120 and the CD4 receptor. The hydroxypiperidine moiety can serve as a scaffold to present functional groups that mimic the binding of CD4 to gp120, thereby competitively inhibiting this crucial initial step of viral entry.

Experimental Protocol: HIV-1 Entry Assay (Pseudovirus-based)

This assay uses non-replicating pseudoviruses that express the HIV-1 envelope glycoproteins on their surface and carry a reporter gene (e.g., luciferase or GFP).

Principle: The ability of the pseudovirus to infect target cells is measured by the expression of the reporter gene. A reduction in reporter gene expression in the presence of a test compound indicates inhibition of viral entry.

Step-by-Step Methodology:

  • Cell and Pseudovirus Preparation:

    • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

    • HIV-1 pseudoviruses expressing the envelope glycoproteins from a specific viral strain.

  • Assay Procedure (96-well plate format):

    • Plate the target cells in a 96-well plate.

    • Pre-incubate the pseudovirus with various concentrations of the test compound (hydroxypiperidine derivative) for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells.

    • Incubate for 48-72 hours at 37°C.

    • Measure the reporter gene expression (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral entry for each concentration of the test compound relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative hydroxypiperidine derivatives against various therapeutic targets.

Therapeutic AreaTargetDerivative TypeActivity (IC50/Ki)Reference
Alzheimer's DiseaseAcetylcholinesterase (AChE)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56 nM (IC50)[6]
Alzheimer's DiseaseAcetylcholinesterase (AChE)((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one143.090 nM (IC50)[2]
Neurological DisordersHistamine H3 Receptor1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivativespA2 = 8.47[1]
CancerCarbonic Anhydrase I/II2,3-dichlorophenyl substituted hydroxypiperidine thiosemicarbazone0.58 µM (IC50 against A549 cells)[37]

Conclusion and Future Perspectives

The hydroxypiperidine scaffold is a remarkably versatile platform for the design of potent and selective modulators of a wide array of biological targets. This guide has highlighted key examples in neuroscience, oncology, and infectious diseases, demonstrating the profound impact of this chemical motif on modern drug discovery. The ability to readily modify the hydroxypiperidine core allows for the fine-tuning of pharmacological properties, leading to the development of compounds with improved efficacy and safety profiles.

Future research in this area will likely focus on the development of multi-target ligands, where a single hydroxypiperidine derivative is designed to interact with multiple targets implicated in a complex disease. Furthermore, the application of advanced computational methods will continue to guide the rational design of novel derivatives with enhanced potency and selectivity. The continued exploration of the chemical space around the hydroxypiperidine scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Olszewska, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243.
  • Histamine receptor H3. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kaur, J., & Nag, D. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7.
  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Saha, K., & Sen, D. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.18.
  • Schematic representation of the cholinergic synapse. Acetylcholine (ACh) is formed through the choline acetyltransferase (ChAT). (n.d.). ResearchGate. Retrieved from [Link]

  • Foster, S. R., Hauser, A. S., Vedel, L., Strachan, R. T., Huang, X. P., Gavin, A. C., ... & Gloriam, D. E. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 57, 98-106.
  • Al-Warhi, T., Al-Thiabat, M. G., Al-Shar'i, N. A., Al-Qawasmeh, R. A., Al-Zoubi, R. M., Al-Khawaldeh, M. A., ... & Al-Salahat, K. A. (2025). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports, 15(1), 18735.
  • Sonders, M. S., & Amara, S. G. (1996). Mechanisms of dopamine transporter regulation in normal and disease states. Current Opinion in Neurobiology, 6(3), 294-302.
  • Alavijeh, M. S., Gholami, M., Fanoudi, S., & Ghasemi, J. B. (2023). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Helvetica Chimica Acta, 106(7), e202300063.
  • Picciotto, M. R., & Higley, M. J. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 113-129.
  • Eurofins CALIXAR. (2024). Unprecedented Fragment-Based screening using Spectral Shift for GPCRs [Video]. YouTube. Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2018).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Signaling pathways associated with the histamine H3 receptor. The... (n.d.). ResearchGate. Retrieved from [Link]

  • Grewe, R. H., & Mondon, A. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
  • Leurs, R., Hoffmann, M., & Timmerman, H. (2000). Histamine receptor signaling in energy homeostasis. Trends in Pharmacological Sciences, 21(8), 307-313.
  • BioAssay Systems. (n.d.). QuantiFluoTM Glutaminase Assay Kit (DGLN-100). Retrieved from [Link]

  • Kathmann, M., Schlicker, E., & Göthert, M. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 59-64.
  • Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The Biochemical Basis of Neuropharmacology. Oxford University Press.
  • Vaughan, R. A., & Foster, J. D. (2013). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience, 18(4), 1189-1201.
  • Sriram, D., & Yogeeswari, P. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis.
  • Jing, J. R., & Sibley, D. R. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual.
  • Acetylcholinesterase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. PubMed.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
  • The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. (2016). PubMed Central.
  • Saify, Z. S., Khan, M., & Ahmad, M. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-67.
  • HRH3 histamine receptor H3 [ (human)]. (n.d.). NCBI Gene. Retrieved from [Link]

  • Ozawa Lab, The University of Tokyo. (n.d.). GPCR imaging and analysis. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2657.
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors.
  • What are H3 receptor modulators and how do they work?. (2024).
  • Dopamine transporter. (n.d.). Society for Developmental Biology. Retrieved from [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(19), 3587-3596.
  • Erickson, J. W., Stalnecker, C. A., & Cerione, R. A. (2021). New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography. Journal of Biological Chemistry, 297(6), 101535.
  • Olszewska, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Elabscience. (n.d.). Glutaminase Activity Assay Kit (Colorimetric) NBP3-24496 Manual. Retrieved from [Link]

  • AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Dopamine transporter: Significance and symbolism. (n.d.).
  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: Acetylcholine [Video]. YouTube. Retrieved from [Link]

  • Elabscience. (n.d.). Glutaminase (GLS) Activity Assay Kit (E-BC-K660-M). Retrieved from [Link]

Sources

Foundational

literature review of 4-hydroxypiperidine-2-carboxylic acids

An In-depth Technical Guide to 4-Hydroxypiperidine-2-Carboxylic Acids: Synthesis, Stereochemistry, and Applications in Drug Discovery Authored by a Senior Application Scientist The 4-hydroxypiperidine-2-carboxylic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxypiperidine-2-Carboxylic Acids: Synthesis, Stereochemistry, and Applications in Drug Discovery

Authored by a Senior Application Scientist

The 4-hydroxypiperidine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. As a constrained, non-proteinogenic amino acid, it offers a unique three-dimensional architecture that chemists can exploit to achieve high-affinity and selective interactions with biological targets. The presence of three key functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—provides multiple points for diversification and interaction with protein binding sites. This guide provides an in-depth exploration of the synthesis, conformational properties, and therapeutic applications of this privileged scaffold, intended for researchers and professionals in the field of drug development.

The Strategic Importance of the 4-Hydroxypiperidine-2-Carboxylic Acid Core

The piperidine ring is a prevalent motif in numerous natural products and pharmaceuticals. The addition of hydroxyl and carboxylic acid functionalities at the C4 and C2 positions, respectively, introduces stereocenters and conformational rigidity. This pre-organization is critical for minimizing the entropic penalty upon binding to a target protein, often leading to enhanced potency. The specific stereochemistry of the substituents—cis or trans—dramatically influences the molecule's shape and its resulting biological activity, making stereocontrolled synthesis a paramount challenge and a primary focus of this review. These structures serve as crucial building blocks in the development of therapeutics for a range of diseases, from neurological disorders to viral infections.[1][]

Stereoselective Synthesis: Mastering the Stereocenters

The therapeutic efficacy of 4-hydroxypiperidine-2-carboxylic acid derivatives is intrinsically linked to their stereochemistry. Consequently, developing synthetic routes that provide precise control over the C2 and C4 stereocenters is of utmost importance.

Key Synthetic Strategies

Several approaches have been developed to access these complex scaffolds diastereoselectively. One common and effective method is the aza-Prins cyclization , which allows for the straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines.[3] This reaction typically involves the cyclization of a homoallylic amine onto an aldehyde or ketone, trapping the resulting carbocation with water. The stereochemical outcome is dictated by the transition state, which often favors the formation of the cis product through a chair-like conformation.

Another powerful strategy involves the diastereoselective reduction of a ketone precursor . For instance, the reduction of a 4-keto-pipecolic acid derivative can yield either the cis or trans hydroxy isomer, depending on the choice of reducing agent and the steric environment around the carbonyl group.

The following diagram illustrates a generalized synthetic pathway starting from a protected 4-piperidone precursor, a common starting material in many synthetic routes.[4]

G cluster_0 Synthesis of N-Boc-4-hydroxypiperidine-2-carboxylic acid Start N-Boc-4-piperidone Step1 Introduction of 2-Carboxylate Group Start->Step1 e.g., Strecker synthesis or asymmetric alkylation Step2 4-Keto-pipecolate Intermediate Step1->Step2 Step3 Diastereoselective Reduction Step2->Step3 e.g., NaBH4, L-Selectride® Controls stereochemistry at C4 Product cis/trans N-Boc-4-hydroxy- piperidine-2-carboxylic acid Step3->Product

Caption: Generalized synthetic workflow for 4-hydroxypiperidine-2-carboxylic acids.

Detailed Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-Piperidone

The protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common first step to modulate reactivity and improve solubility in organic solvents.[5] The subsequent reduction of the ketone is a critical step for establishing the C4 stereocenter.

Objective: To synthesize N-Boc-4-hydroxypiperidine, a key intermediate.

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Toluene

  • Anhydrous magnesium sulfate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Petroleum ether

Step-by-Step Methodology:

  • Free-Basing of 4-Piperidone: 4-piperidone hydrochloride hydrate is dissolved in distilled water. The solution is basified by introducing liquid ammonia. The free 4-piperidone is then extracted with toluene. The organic layer is dried over anhydrous magnesium sulfate and filtered. The toluene is removed under reduced pressure to yield 4-piperidone.[4]

    • Causality: The hydrochloride salt is water-soluble and must be converted to the free base to be soluble in organic solvents for the subsequent reactions. Ammonia is a weak base suitable for this purpose.

  • Reduction of the Ketone: The resulting 4-piperidone is dissolved in methanol. Sodium borohydride is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and refluxed.[4]

    • Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting other potential functional groups. Methanol serves as both a solvent and a proton source.

  • Work-up and Isolation: After reflux, the mixture is concentrated. Dilute HCl is added to adjust the pH, followed by extraction with DCM. The organic phase is dried and concentrated to yield 4-hydroxypiperidine.[4]

  • Boc Protection: The crude 4-hydroxypiperidine is dissolved in methanol. Potassium carbonate and di-tert-butyl dicarbonate are added, and the mixture is refluxed.[4]

    • Causality: K₂CO₃ acts as a base to deprotonate the secondary amine, facilitating its nucleophilic attack on the Boc₂O electrophile.

  • Final Purification: The reaction mixture is filtered and concentrated. The final product, N-Boc-4-hydroxypiperidine, is crystallized from petroleum ether as a white solid.[4]

    • Self-Validation: The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry. The melting point should be consistent with literature values.

Conformational Analysis: The Structural Basis of Activity

The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. For 4-hydroxypiperidine-2-carboxylic acids, two chair conformations are possible, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric and electronic effects of the substituents.

Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformation where the carboxylic acid group at C2 and the hydroxyl group at C4 are both equatorial is often the most stable for the trans isomer. For the cis isomer, one substituent must be axial while the other is equatorial. The specific equilibrium is influenced by factors such as solvent and intramolecular hydrogen bonding. NMR studies at low temperatures have been instrumental in determining the energy barriers for nitrogen inversion and ring flipping in piperidine systems.[6]

G cluster_cis cis-Isomer Conformations cluster_trans trans-Isomer Conformations cis_eq_ax Carboxyl (eq) Hydroxyl (ax) cis_ax_eq Carboxyl (ax) Hydroxyl (eq) cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Carboxyl (eq) Hydroxyl (eq) (Often more stable) trans_ax_ax Carboxyl (ax) Hydroxyl (ax) (Often less stable) trans_eq_eq->trans_ax_ax Ring Flip

Caption: Conformational equilibrium in cis and trans-4-hydroxypiperidine-2-carboxylic acids.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-hydroxypiperidine-2-carboxylic acids have made them invaluable in the design of potent and selective therapeutic agents.

NMDA Receptor Antagonists for Neuroprotection

A primary application of this scaffold is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation (excitotoxicity) is implicated in neuronal damage associated with stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8]

Derivatives of 4-hydroxypiperidine-2-carboxylic acid, particularly those with an additional acidic group (e.g., phosphonate or tetrazole), have been shown to be potent and selective competitive antagonists at the NMDA receptor glutamate binding site.[7][9] The rigid piperidine ring correctly orients the pharmacophoric elements—the alpha-amino acid moiety and a distal acidic group—for optimal binding. For instance, cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent NMDA antagonists with the potential advantage of a shorter duration of action, which could be beneficial for treating acute conditions like stroke.[7]

G Glutamate Glutamate (Agonist) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Channel_Open Channel Open Ca²⁺ Influx (Excitotoxicity) NMDA_R->Channel_Open Channel_Closed Channel Blocked Neuroprotection NMDA_R->Channel_Closed Antagonist 4-HPCA Derivative (Antagonist) Antagonist->NMDA_R Competitively Binds

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Diastereoselective Synthesis of 4-Hydroxypiperidine Derivatives

Introduction: The Central Role of 4-Hydroxypiperidines in Modern Drug Discovery The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 4-Hydroxypiperidines in Modern Drug Discovery

The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of substituents, making it an ideal building block for creating molecules that can interact with high specificity and affinity with biological targets. The hydroxyl group at the C4 position provides a crucial hydrogen bonding point and a handle for further functionalization, while the stereochemistry of the substituents on the piperidine ring profoundly influences the pharmacological activity of the molecule. Consequently, the development of robust and highly diastereoselective synthetic methods to access these valuable derivatives is of paramount importance to researchers in drug development.

This comprehensive guide provides an in-depth overview of key diastereoselective strategies for the synthesis of 4-hydroxypiperidine derivatives. We will delve into the mechanistic underpinnings of stereocontrol, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

I. Diastereoselective Reduction of 4-Piperidones: A Workhorse Strategy

One of the most direct and widely employed methods for the synthesis of 4-hydroxypiperidines is the diastereoselective reduction of a corresponding 4-piperidone precursor. The stereochemical outcome of this reduction is dictated by the facial selectivity of hydride delivery to the carbonyl group, which is influenced by the steric and electronic properties of the substituents on the piperidine ring.

A. Mechanistic Insights: Understanding Stereocontrol

The diastereoselectivity of 4-piperidone reductions can be rationalized by established stereochemical models, primarily the Felkin-Anh and Cram-chelation models.

  • Felkin-Anh Model: In the absence of a chelating group adjacent to the carbonyl, the Felkin-Anh model predicts the stereochemical outcome. The largest substituent on the adjacent carbon atom orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°).

  • Cram-Chelation Model: When a substituent capable of chelating with a metal ion (e.g., a hydroxyl or alkoxy group) is present on a carbon adjacent to the carbonyl, the Cram-chelation model becomes operative. In the presence of a suitable Lewis acid, a five- or six-membered chelate ring is formed, locking the conformation of the molecule. The nucleophile then attacks from the less hindered face of this rigid chelate, often leading to a diastereomer opposite to that predicted by the Felkin-Anh model.

Felkin_Anh_vs_Cram_Chelation cluster_1 Cram-Chelation Model FA_start Substituted 4-Piperidone FA_TS Transition State (Largest group anti to Nu) FA_start->FA_TS Hydride Attack FA_product Major Diastereomer FA_TS->FA_product CC_start Substituted 4-Piperidone (with chelating group) CC_chelate Chelated Intermediate CC_start->CC_chelate Lewis Acid CC_TS Transition State (Attack on rigid chelate) CC_chelate->CC_TS Hydride Attack CC_product Opposite Diastereomer CC_TS->CC_product

Figure 1: Comparison of Felkin-Anh and Cram-Chelation models for 4-piperidone reduction.

B. Protocol: Diastereoselective Reduction of N-Boc-3-methyl-4-piperidone

This protocol describes the diastereoselective reduction of a substituted 4-piperidone using L-Selectride®, a sterically hindered reducing agent that often provides high diastereoselectivity.

Materials:

  • N-Boc-3-methyl-4-piperidone

  • L-Selectride® (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-methyl-4-piperidone (1.0 eq). Dissolve the piperidone in anhydrous THF (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxypiperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

II. Aza-Prins Cyclization: Constructing the Piperidine Ring with Stereocontrol

The aza-Prins cyclization is a powerful and atom-economical method for the synthesis of 4-hydroxypiperidine derivatives.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion, which then undergoes an intramolecular cyclization. The stereochemistry of the resulting 4-hydroxypiperidine is determined by the geometry of the transition state during the cyclization step.

A. Mechanistic Pathway

Aza_Prins_Cyclization Start Homoallylic Amine + Aldehyde Iminium N-Acyliminium Ion Start->Iminium Acid Catalyst TS Chair-like Transition State Iminium->TS 6-endo-trig Cyclization Cyclized Cyclized Carbocation TS->Cyclized Product cis-4-Hydroxypiperidine Cyclized->Product Nucleophilic Attack (H₂O) Epoxidation_Ring_Opening Start Substituted Tetrahydropyridine Epoxidation Diastereoselective Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpening Regioselective Ring-Opening (Nucleophilic Attack) Epoxide->RingOpening Product trans-4-Hydroxypiperidine Derivative RingOpening->Product

Sources

Application

Application Notes and Protocols for the Incorporation of Constrained Amino Acids into Peptidomimetics

Introduction: Engineering Stability and Potency in Peptide Therapeutics Native peptides, despite their remarkable biological specificity, are often hampered as therapeutic agents by their conformational flexibility and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Stability and Potency in Peptide Therapeutics

Native peptides, despite their remarkable biological specificity, are often hampered as therapeutic agents by their conformational flexibility and susceptibility to proteolytic degradation. This inherent instability leads to poor pharmacokinetic profiles, limiting their clinical utility. Peptidomimetics, engineered molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations. A cornerstone of modern peptidomimetic design is the incorporation of conformationally constrained amino acids. By reducing the peptide's conformational freedom, we can pre-organize it into its bioactive conformation, which can lead to enhanced binding affinity for its target and increased resistance to enzymatic degradation.[1][2]

This guide provides a comprehensive overview of the principles and practical methodologies for incorporating constrained amino acids into peptidomimetics. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for synthesis and characterization, and offer insights gleaned from extensive field experience to empower researchers, scientists, and drug development professionals in their quest for novel, potent, and stable peptide-based therapeutics.

Design Principles: The "Why" Behind Conformational Constraint

The fundamental principle underpinning the use of constrained amino acids is the reduction of the entropic penalty upon binding to a biological target.[2] A flexible peptide in solution exists as an ensemble of various conformations. For binding to occur, it must adopt a specific, "bioactive" conformation. This process is entropically unfavorable. By introducing constraints, we limit the number of accessible conformations, effectively "locking" the peptide closer to its bioactive state. This pre-organization minimizes the entropic cost of binding, thereby enhancing binding affinity and potency.[2]

Furthermore, the rigidified structure imparted by constrained amino acids can sterically hinder the approach of proteases, significantly increasing the peptide's metabolic stability and in vivo half-life.[2] The choice of a constrained amino acid is therefore a critical design element, dictated by the desired secondary structure (e.g., α-helix, β-turn) and the specific interactions with the target receptor.

Common strategies for inducing conformational constraint include:

  • N-Alkylation: Replacing the backbone amide proton with an alkyl group (e.g., N-methylation) can favor specific cis-amide bond conformations and protect against proteolysis.[2]

  • α,α-Disubstitution: Introducing a second substituent on the α-carbon, as seen in α-aminoisobutyric acid (Aib), restricts the Ramachandran space, favoring helical conformations.[3][4]

  • Cyclization: Linking the side chains of two amino acids or the N- and C-termini can create macrocyclic structures with well-defined conformations.[1]

  • Proline Analogs: The inherent rigidity of the proline ring can be further exploited by using various substituted or bicyclic proline analogs to fine-tune backbone geometry.[5][6]

Synthetic Methodologies: Solid-Phase Peptide Synthesis (SPPS)

The workhorse for synthesizing peptidomimetics containing constrained amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing steps.[8]

Workflow for Fmoc-Based SPPS of a Peptidomimetic with a Constrained Amino Acid

SPPS_Workflow Resin 1. Resin Selection & Swelling Deprotection1 2. First Amino Acid Fmoc Deprotection (if pre-loaded) Resin->Deprotection1 If resin is pre-loaded Coupling1 3. Coupling of First Amino Acid Resin->Coupling1 If loading first AA Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling_CAA 6. Coupling of Constrained Amino Acid Deprotection2->Coupling_CAA Wash2 7. Washing Coupling_CAA->Wash2 Chain_Elongation 8. Repeat Deprotection/Coupling/Wash Cycles Wash2->Chain_Elongation Final_Deprotection 9. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 10. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Characterization 12. Characterization (MS, NMR, CD) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a linear peptidomimetic incorporating a constrained amino acid.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid), 100-200 mesh.[1]

  • Solvents: N,N-Dimethylformamide (DMF, amine-free), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Amino Acids: Fmoc-protected amino acids (standard and constrained).

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. For peptides with sensitive residues like tryptophan, 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can be added.

  • Equipment: Peptide synthesis vessel with a fritted disc, shaker, nitrogen supply, rotary evaporator, reversed-phase HPLC system, mass spectrometer.

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. For sterically hindered residues, a second treatment of 5-10 minutes may be necessary.[1]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes. For constrained or sterically hindered amino acids, the coupling time may need to be extended to 2-4 hours, or a double coupling may be performed.[9]

    • To check for completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing steps, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: On-Resin Cyclization

This protocol describes a head-to-tail cyclization of a linear peptide precursor attached to the resin.

Prerequisites: The linear peptide has been synthesized on a resin that allows for side-chain anchoring and subsequent cleavage that facilitates cyclization (e.g., using an orthogonally protected amino acid like Asp-OAll or Glu-OAll).

Procedure:

  • Selective Deprotection:

    • Swell the peptide-resin in DCM.

    • Remove the orthogonal protecting group (e.g., Allyl group using Pd(PPh₃)₄).

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a coupling reagent (e.g., HATU or PyBOP, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours.[10][11]

    • Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Cleavage and Purification:

    • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin and purify as described in Protocol 1.

Data Presentation and Characterization

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivation MechanismAdvantagesConsiderations
HATU Uronium saltHigh coupling efficiency, especially for hindered amino acids; low racemization.[12][13]Higher cost.
HCTU Uronium saltGood efficiency, cost-effective alternative to HATU.[1]Can be less effective than HATU for extremely difficult couplings.
COMU Uronium salt with OxymaHigh efficiency, safer (non-explosive byproducts), good for microwave-assisted synthesis.[13]Relatively new, may not be as widely available.
DIC/OxymaPure CarbodiimideCost-effective, robust.[14]Slower activation, can lead to urea byproduct formation.
TFFH Forms amino acid fluoridesExcellent for α,α-disubstituted amino acids like Aib.[13]Requires anhydrous conditions.
Characterization of Peptidomimetics

NMR is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptidomimetics in solution.[15]

Protocol 3: Basic NMR Analysis

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.[16]

    • For aqueous samples, maintain the pH below 7.5 to observe amide protons and add ~5% D₂O for the lock signal.[16]

    • Optimize solution conditions (pH, temperature, concentration) to obtain sharp, well-dispersed peaks.[15]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D NMR spectra:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[17]

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.[17]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[17]

  • Data Analysis:

    • Assign the resonances to specific protons in the peptide sequence.

    • Analyze NOE cross-peaks to generate distance restraints.

    • Use molecular modeling software to calculate a family of structures consistent with the NMR data.

CD spectroscopy is a rapid method for assessing the secondary structure content (α-helix, β-sheet, random coil) of a peptidomimetic.[18][19]

Workflow for CD Structural Analysis

CD_Workflow Sample_Prep 1. Sample Preparation Instrument_Setup 2. Instrument Setup Sample_Prep->Instrument_Setup Data_Collection 3. Data Collection Instrument_Setup->Data_Collection Data_Processing 4. Data Processing Data_Collection->Data_Processing Structure_Estimation 5. Secondary Structure Estimation Data_Processing->Structure_Estimation

Caption: Workflow for secondary structure analysis using Circular Dichroism.

Protocol 4: CD Spectroscopy for Secondary Structure Estimation

  • Sample Preparation:

    • Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region (190-250 nm).

    • The peptide concentration should be in the range of 0.1-1 mg/mL.[20]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).

    • Collect multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content.

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

Conclusion: A Path Forward for Peptidomimetic Drug Discovery

The incorporation of constrained amino acids represents a mature and highly effective strategy for transforming native peptides into drug-like molecules. By leveraging the principles of conformational restriction and the robust methodologies of solid-phase synthesis, researchers can systematically design and create peptidomimetics with enhanced potency, stability, and selectivity. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful synthesis and characterization of these promising therapeutic agents. As our understanding of structure-activity relationships deepens and synthetic techniques continue to evolve, the rational design of constrained peptidomimetics will undoubtedly play an increasingly vital role in the future of drug discovery.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13).
  • Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology, 33, 38-46.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021). Israel Journal of Chemistry, 61(9-10), 644-657.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Methods in Molecular Biology, 1146, 3-26.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5).
  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023, November 27).
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24).
  • Peptide/Protein NMR. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4).
  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). Journal of the American Chemical Society, 136(38), 13261–13275.
  • On-resin peptide cyclization. (2006).
  • Using circular dichroism spectra to estimate protein secondary structure. (2007).
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2020). Current Protocols in Chemical Biology, 12(3), e83.
  • Using circular dichroism spectra to estimate protein secondary structure. (2007, January 25). Retrieved from University of California, San Diego.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2020). Molecules, 25(21), 5092.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • Fmoc Solid-Phase Peptide Synthesis. (2024). Methods in Molecular Biology, 2781, 1-11.
  • Evaluation of on-resin head-to-tail cyclization protocols for peptides using automated synthesizers. (n.d.).
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). Journal of the American Chemical Society, 136(38), 13261–13275.
  • SYNTHESIS NOTES. (n.d.).
  • NMR in structural determination of proteins and peptides. (n.d.).
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (2010).
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12).
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.).
  • Conformational analysis of small peptides by circular dichroism. (2002). Retrieved from Digital Commons @ Southern University and A&M College.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • NMR-Based Peptide Structure Analysis. (n.d.).
  • On-resin peptide macrocyclization using thiol–ene click chemistry. (2015).
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023, July 20). Peptide Science, 115(5), e24329.
  • Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm. (2021, September 8). Scientific Reports, 11(1), 17876.
  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). In The Power of the Amide Bond.
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024, August 13). Retrieved from Groupe Français des Peptides et des Protéines - GFPP.

Sources

Method

analytical methods for chiral piperidine intermediates

Expertise & Experience: Chiral HPLC is the most established and versatile technique for the enantiomeric separation of piperidine derivatives.[1][2] Its strength lies in the vast library of commercially available Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Expertise & Experience: Chiral HPLC is the most established and versatile technique for the enantiomeric separation of piperidine derivatives.[1][2] Its strength lies in the vast library of commercially available Chiral Stationary Phases (CSPs) that can operate in normal-phase, reversed-phase, and polar organic modes. The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, thus, separation.

Causality in Method Development:

  • CSP Selection: For basic compounds like piperidines, polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, IB) are often the first choice.[2][3] These phases, derived from amylose or cellulose coated on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves.

  • Mobile Phase: In normal-phase mode (e.g., hexane/alcohol mixtures), the non-polar solvent minimizes interactions with the silica support, allowing the chiral selector to dominate the separation. For piperidines, which are basic, peak tailing can be a significant issue due to strong interactions with residual acidic silanol groups on the silica surface. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is critical.[2] This additive competitively binds to the active sites, improving peak shape and resolution.

  • Detection: Many simple piperidine intermediates lack a UV chromophore. For UV detection, pre-column derivatization with a chromophoric agent like para-toluene sulfonyl chloride (PTSC) is a common and effective strategy.[4] This not only enables detection but can also improve the chromatography.

Protocol: Enantiomeric Purity of (R/S)-3-Aminopiperidine via Pre-column Derivatization and Chiral HPLC

This protocol is adapted from a validated method for piperidin-3-amine, a common non-chromophoric intermediate.[4]

1. Derivatization Procedure: a. Accurately weigh ~10 mg of the 3-aminopiperidine sample into a 10 mL volumetric flask. b. Add 5 mL of a suitable solvent (e.g., Dichloromethane). c. Add 1.5 equivalents of a base (e.g., Triethylamine). d. Add 1.2 equivalents of para-toluene sulfonyl chloride (PTSC). e. Stopper the flask and vortex for 2 minutes. Allow the reaction to proceed at room temperature for 30 minutes. f. Dilute to the mark with the mobile phase.

2. HPLC Conditions:

  • Instrument: Standard HPLC system with UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: 0.1% Diethylamine in Ethanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25°C.

  • Detection: UV at 228 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for the (R)- and (S)-enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Supercritical Fluid Chromatography (SFC)

Expertise & Experience: SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[2] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations (3-5 times faster than HPLC) without sacrificing resolution.[1][5] This high throughput is invaluable in drug discovery screening environments.

Causality in Method Development:

  • Mobile Phase: The low viscosity of supercritical CO₂ allows for higher flow rates.[6] Organic modifiers (co-solvents) like methanol or ethanol are added to modulate the mobile phase polarity and analyte solubility.[2] As with HPLC, basic additives are crucial for analyzing piperidine intermediates to achieve symmetrical peak shapes.

  • Column & Temperature: Polysaccharide-based CSPs are the workhorses of chiral SFC.[1][2] Temperature and back-pressure are critical parameters that control the density and solvent strength of the supercritical fluid. Typical back-pressures are maintained between 100-150 bar, and temperatures range from 25-40°C.[1][7]

Protocol: High-Throughput Screening of a Chiral Piperidine Intermediate by SFC

1. Instrumentation and Columns:

  • Instrument: Analytical SFC system with a column and solvent switching system, UV or Mass Spectrometry (MS) detector.[1]

  • Screening Columns: A set of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, OD-H, IA; Chiralcel® OJ-H).[1]

2. SFC Conditions:

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.[1]

  • Column Temperature: 40°C.[1]

  • Screening Gradient: 5% to 50% Co-solvent over 5 minutes.

  • Detection: UV (diode array detector) or MS.

3. Workflow: a. Prepare a ~1 mg/mL solution of the piperidine intermediate in methanol. b. Inject the sample onto each column using the automated switching system under the generic screening gradient. c. Identify the column/co-solvent combination that provides the best separation (baseline resolution with minimal analysis time). d. Optimize the method by switching to an isocratic elution based on the retention time observed in the screening run.

Chiral Gas Chromatography (GC)

Expertise & Experience: Chiral GC offers exceptionally high resolution and is well-suited for volatile and thermally stable compounds.[1] For most piperidine intermediates, direct analysis is not feasible due to their low volatility and high polarity. Therefore, a critical prerequisite for chiral GC analysis is derivatization.[1]

Causality in Method Development:

  • Derivatization: The primary goal is to create a volatile, thermally stable derivative. Acylating agents, such as trifluoroacetic anhydride (TFAA), are commonly used to react with the piperidine's secondary amine.[1][2] This blocks the polar N-H group, reduces the boiling point, and improves chromatographic behavior.

  • CSP Selection: The most common chiral stationary phases for GC are based on derivatized cyclodextrins coated onto a fused silica capillary column.[2][8] These cyclodextrin cavities form inclusion complexes with the analyte, and chiral recognition occurs based on the fit and interactions between the derivatized enantiomer and the chiral selector.

Protocol: General Approach for Chiral GC of a Piperidine Intermediate

1. Derivatization: a. In a vial, dissolve ~1 mg of the piperidine intermediate in 1 mL of a suitable solvent (e.g., ethyl acetate). b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60°C for 15 minutes. d. Cool to room temperature. The sample is ready for injection.

2. GC Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm).[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[1]

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min.

    • Ramp: 5°C/min to 200°C.

    • Hold: 5 min at 200°C.[2]

  • Detector Temperature: 250°C (FID) or MS transfer line at 250°C.

Spectroscopic and Absolute Configuration Methods

While chromatography physically separates enantiomers, other methods provide critical structural and purity information.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, it can determine enantiomeric excess without requiring physical separation.[2] This is achieved by adding a Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR sample.[2] The CSA forms diastereomeric solvates with the enantiomers through rapid, reversible interactions. In this new chiral environment, chemically equivalent protons in the original enantiomers become diastereotopic, resulting in separate, quantifiable signals in the ¹H NMR spectrum.[2][9]

Protocol: Enantiomeric Excess Determination by ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the piperidine intermediate in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard high-resolution ¹H NMR spectrum of the sample alone.

  • Add CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable CSA to the NMR tube.

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Identify a proton signal (ideally a singlet or doublet in a clean region of the spectrum) that has split into two distinct signals.

  • Quantification: Carefully integrate the two well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly reflects the enantiomeric ratio.[2]

X-Ray Crystallography for Absolute Configuration

Expertise & Experience: While chromatographic and spectroscopic methods can determine the relative amounts of enantiomers, they cannot definitively assign the absolute configuration (the actual R or S designation). Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[10][11] The method relies on the phenomenon of anomalous dispersion, where heavy atoms in a non-centrosymmetric crystal scatter X-rays differently, allowing for the differentiation between a molecule and its mirror image.[12][13]

Trustworthiness: The primary requirement, which is often a significant hurdle, is the need to grow a high-quality single crystal of the analyte or a suitable derivative.[13] The analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, thereby providing incontrovertible proof of the stereochemistry.[10]

Data Summary and Method Selection

The choice of analytical technique is a strategic decision based on the stage of development, the properties of the analyte, and the specific question being asked (e.g., purity check vs. absolute configuration).

Table 1: Comparison of Key Analytical Methods
ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral NMR (with CSA)X-Ray Crystallography
Principle Differential partitioning on a CSP[2]Differential partitioning in supercritical fluid[1]Gas-phase partitioning on a CSP[2]Formation of diastereomeric solvates[9]Anomalous X-ray dispersion[12]
Primary Use Enantiomeric Purity & QuantificationHigh-Throughput Screening & PurificationHigh-Resolution Enantiomeric PurityEnantiomeric Ratio (no separation)Absolute Configuration[11]
Analysis Speed ModerateFast[5]Fast to ModerateVery FastSlow (crystal growth dependent)
Resolution Good to ExcellentExcellentVery HighN/A (signal separation)N/A (atomic resolution)
Sample Volatility Not requiredNot requiredRequiredNot requiredN/A (requires crystal)
Key Advantage Versatility, well-established[1]Speed, "Green" solvent[2]Highest resolution for volatile analytesNo physical separation neededUnambiguous absolute configuration[10]
Key Limitation Solvent consumptionHigher initial instrument costRequires derivatization, thermal stabilitySignal overlap can be an issueRequires a single crystal[13]

Visualized Workflows

Diagram 1: General Workflow for Chiral Piperidine Analysis

G cluster_0 Decision Point cluster_1 Method Selection cluster_2 Technique Application Analyte Chiral Piperidine Intermediate Screening Need High Throughput? Analyte->Screening Purity Routine Purity/Quant? Analyte->Purity Absolute Need Absolute Config? Analyte->Absolute Volatile Volatile/Derivatizable? Analyte->Volatile SFC Chiral SFC Screening->SFC Yes HPLC Chiral HPLC Screening->HPLC No Purity->HPLC Yes XRAY X-Ray Crystallography Absolute->XRAY Yes Volatile->Purity No GC Chiral GC Volatile->GC Yes

Caption: Decision tree for selecting an appropriate analytical method.

Diagram 2: Chiral HPLC/SFC Method Development Strategy

G Start Start: Racemic Piperidine Standard Screen_CSPs 1. Screen Polysaccharide CSPs (AD, AS, IA, IB, etc.) with Generic Gradient Start->Screen_CSPs Select_Best_CSP 2. Identify Best Stationary Phase Screen_CSPs->Select_Best_CSP Select_Best_CSP->Start No -> Re-evaluate Screen_Solvents 3. Screen Mobile Phase Modifiers (MeOH, EtOH, IPA, ACN) Select_Best_CSP->Screen_Solvents Separation? Yes Select_Best_Solvent 4. Select Best Modifier Screen_Solvents->Select_Best_Solvent Optimize 5. Optimize Isocratic Conditions (Modifier %, Flow Rate, Temp.) Select_Best_Solvent->Optimize Validate 6. Validate Method (ICH Guidelines) Optimize->Validate

Caption: Systematic workflow for chiral HPLC/SFC method development.

References

  • Zhang, T., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Chirality. Available at: [Link]

  • El-Gendy, A. A., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Google Patents. (2016). The HPLC analytical approach of 3-amino piperidine.
  • Notestein, D. A., & Lectka, T. (2010). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access. Available at: [Link]

  • García, M. A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Available at: [Link]

  • ResearchGate. (2016). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • Houben-Weyl. (2007). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. Available at: [Link]

  • Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. Available at: [Link]

Sources

Application

Application Notes and Protocols for Creating Conformationally Constrained Peptides with Non-Natural Amino Acids

Introduction: The Rationale for Rigidity in Peptide Therapeutics Peptides represent a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1][2] Their hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigidity in Peptide Therapeutics

Peptides represent a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1][2] Their high specificity and potency are often tempered by inherent limitations, primarily their conformational flexibility. In solution, linear peptides exist as an ensemble of interconverting conformers, and only a fraction of these are biologically active. This conformational entropy leads to a significant energy penalty upon binding to a target, thereby reducing affinity.[3] Furthermore, the flexible nature of peptides renders them susceptible to proteolytic degradation, contributing to poor metabolic stability and limited oral bioavailability.[1]

Conformational constraint is a powerful strategy to overcome these hurdles. By rigidifying the peptide backbone into a bioactive conformation, we can pre-pay the entropic cost of binding, leading to enhanced affinity and selectivity.[3] A constrained peptide is also less likely to fit into the active site of proteases, thus improving its stability and in vivo half-life. The incorporation of non-natural amino acids (nnAAs) is a cornerstone of this approach, offering a diverse toolkit to introduce specific structural biases and novel chemical functionalities.[1] This guide provides a comprehensive overview of the design principles, synthetic strategies, and analytical characterization of conformationally constrained peptides incorporating non-natural amino acids.

Design Principles for Constrained Peptides

The successful design of a conformationally constrained peptide hinges on a thorough understanding of the target interaction and the desired physicochemical properties. The primary goal is to stabilize a specific secondary structure element, such as an α-helix, β-turn, or β-hairpin, that is crucial for biological activity.

Strategies for Inducing Conformational Constraint

Several strategies can be employed to rigidify a peptide's structure, often in combination. The choice of strategy depends on the target, the desired level of constraint, and synthetic feasibility.

StrategyDescriptionAdvantagesDisadvantagesKey Non-Natural Amino Acids Involved
Backbone Cyclization Formation of a cyclic peptide by linking the N- and C-termini (head-to-tail) or a terminus to a side chain.[4][5][6]Significant reduction in conformational freedom, enhanced proteolytic stability.Can be synthetically challenging, especially for large rings; requires careful design to maintain bioactivity.Amino acids with reactive side chains for ligation (e.g., those with azide, alkyne, or aldehyde functionalities).
Side-Chain-to-Side-Chain Cyclization Covalent linkage of two amino acid side chains within the peptide sequence.Allows for precise control over loop size and conformation; compatible with solid-phase synthesis.The linker can influence bioactivity; requires orthogonal protecting groups for the reactive side chains.Cysteine (for disulfide bridges), amino acids with olefinic side chains for ring-closing metathesis, or those with mutually reactive groups (e.g., azide and alkyne).
Peptide Stapling Introduction of a covalent brace between two amino acid side chains to stabilize an α-helical conformation.Enhances helicity, proteolytic resistance, and cell permeability.Limited to stabilizing α-helices; the staple itself can be synthetically complex.α,α-disubstituted non-natural amino acids with olefinic side chains (for hydrocarbon stapling).
Incorporation of Sterically Hindered nnAAs Use of amino acids with bulky or cyclic side chains or modifications to the peptide backbone (e.g., N-methylation).Restricts bond rotation and reduces flexibility, improving stability and membrane permeability.[1]Can sometimes negatively impact binding affinity if the induced conformation is not optimal.N-methylated amino acids, α-aminoisobutyric acid (Aib), cyclic amino acids.
β-Hairpin Nucleation Use of specific dipeptide sequences or templates to promote the formation of β-hairpin structures.Enables the mimicry of larger protein domains involved in protein-protein interactions.Requires careful sequence design to favor the desired hairpin fold.D-proline-glycine or other turn-inducing dipeptides.

Synthetic Protocols: A Step-by-Step Guide

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptides, including those with non-natural amino acids.[7][8] The following protocol outlines the synthesis of a model head-to-tail cyclized peptide incorporating a non-natural amino acid.

Overall Workflow for Constrained Peptide Synthesis and Characterization

G cluster_0 Design & Planning cluster_1 Synthesis cluster_2 Purification & Constraint cluster_3 Characterization & Analysis design Peptide Sequence Design (including nnAA) strategy Selection of Constraining Strategy (e.g., Cyclization) design->strategy spps Solid-Phase Peptide Synthesis (SPPS) strategy->spps incorporation Incorporation of nnAA spps->incorporation cleavage Cleavage from Resin incorporation->cleavage purify_linear HPLC Purification of Linear Peptide cleavage->purify_linear cyclization Cyclization Reaction purify_linear->cyclization purify_cyclic HPLC Purification of Cyclic Peptide cyclization->purify_cyclic ms Mass Spectrometry (MS) purify_cyclic->ms nmr NMR Spectroscopy ms->nmr cd Circular Dichroism (CD) nmr->cd bioassay Biological Activity Assay cd->bioassay

Caption: Overall workflow from design to analysis of a constrained peptide.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide with a Non-Natural Amino Acid

This protocol utilizes standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural and non-natural amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or non-natural amino acid) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Head-to-Tail Cyclization

This protocol assumes the linear peptide has been purified by reverse-phase HPLC.

Materials:

  • Purified linear peptide

  • DMF or a mixture of ACN/H₂O

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolving the Peptide: Dissolve the purified linear peptide in a high volume of DMF or ACN/H₂O to achieve a low concentration (e.g., 0.1-1 mM). This high dilution favors intramolecular cyclization over intermolecular oligomerization.

  • Cyclization Reaction:

    • Add 1.5 equivalents of DIPEA to the peptide solution to adjust the pH to ~8-9.

    • Add 1.2 equivalents of the BOP reagent to the solution.

    • Stir the reaction at room temperature and monitor its progress by mass spectrometry. The reaction is typically complete within 1-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the solution with a small amount of TFA.

    • Concentrate the solution under reduced pressure.

    • Purify the crude cyclic peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Analytical Characterization of Constrained Peptides

Thorough analytical characterization is crucial to confirm the identity, purity, and, most importantly, the conformation of the synthesized peptide.[9]

TechniquePurposeInformation Obtained
Mass Spectrometry (MS) To confirm the molecular weight of the linear and cyclic peptides and to assess purity.Provides the exact mass of the synthesized peptide, confirming the incorporation of non-natural amino acids and successful cyclization.
High-Performance Liquid Chromatography (HPLC) To purify the crude peptides and to determine the purity of the final product.A single, sharp peak in the chromatogram indicates a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution.[10]Provides information on bond connectivities, dihedral angles, and through-space proximities of atoms, allowing for the elucidation of the peptide's conformation.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure content of the peptide.The CD spectrum can indicate the presence of α-helices, β-sheets, or random coil structures.
X-ray Crystallography To determine the solid-state structure of the peptide at atomic resolution.[11]Provides a precise three-dimensional model of the peptide's conformation.

Application Example: Constraining an Opioid Receptor Ligand

The modification of opioid receptor ligands is a classic example of the power of conformational constraint.[1] Linear opioid peptides often suffer from poor stability and receptor selectivity. By incorporating conformationally constrained non-natural amino acids, researchers have been able to modulate the selectivity and functional activity at mu (MOR) and delta (DOR) opioid receptors.[1] For instance, the insertion of a constrained building block like 4-amino-naphthoazepinone into a dermorphin-based analog resulted in a significant increase in potency and binding affinity for the MOR, while decreasing affinity for the DOR.[1] This highlights how subtle changes in the spatial orientation of the peptide, induced by the non-natural amino acid, can have profound effects on its pharmacological profile.

Conclusion

The creation of conformationally constrained peptides with non-natural amino acids is a sophisticated and powerful approach in modern drug discovery. By moving beyond the 20 canonical amino acids and imposing structural rigidity, researchers can design peptide-based therapeutics with improved affinity, selectivity, stability, and overall drug-like properties.[3] The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and characterization of these advanced therapeutic modalities.

References

  • Verma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Jez, J. M. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • White, C. J., & Yudin, A. K. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Verma, A., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Gilon, C., et al. (n.d.). Backbone cyclization: A new method for conferring conformational constraint on peptides. Peptide Science.
  • Singh, R., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • AltaBioscience. (n.d.).
  • D'Hondt, M., et al. (2013). Towards Structure Determination of Disulfide-Rich Peptides Using Chemical Shift-Based Methods. The University of Queensland eSpace.
  • Ye, L., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.
  • Gilon, C., et al. (2009). Backbone cyclization: A new method for conferring conformational constraint on peptides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Peptide Coupling with Constrained Amino Acids

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered and conformationally constrained amino acids into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize these demanding coupling reactions.

The introduction of constrained amino acids, such as α,α-disubstituted, N-methylated, or other non-natural residues, is a powerful strategy for modulating the pharmacological properties of peptides, enhancing their stability, and refining their conformational profiles.[1][2] However, these same structural modifications present significant synthetic hurdles, primarily due to steric hindrance and altered nucleophilicity of the amine.[1][3] This guide will address the most common issues in a question-and-answer format, offering detailed troubleshooting strategies and validated protocols.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial challenges faced during the coupling of constrained amino acids.

Q1: My coupling reaction with an N-methylated (or other sterically hindered) amino acid is incomplete, resulting in low yield and truncated sequences. What is the likely cause?

A1: The primary culprit is almost always steric hindrance. The bulky side chains or the presence of a methyl group on the nitrogen of the N-terminus of the growing peptide chain dramatically slows down the kinetics of the acylation step.[3][4] Standard coupling reagents and conditions that are effective for proteinogenic amino acids may be insufficient to drive the reaction to completion in a reasonable timeframe. The reduced nucleophilicity of the secondary amine in N-methylated residues further exacerbates this issue.

Q2: I'm observing a significant amount of epimerization in my final peptide product. Why is this happening and how can I confirm it?

A2: Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis.[5] It often occurs through the formation of an intermediate oxazolone (or azlactone) species after the activation of the carboxylic acid.[6] In the presence of a base, this intermediate can be deprotonated at the α-carbon, leading to racemization.[5][6] This is particularly problematic when using highly activating coupling reagents or extended reaction times, which are often employed to overcome steric hindrance.[7] Confirmation of epimerization typically requires chiral chromatography or high-resolution tandem mass spectrometry to separate and identify the diastereomeric products.[5][8]

Q3: After coupling a hydrophobic constrained amino acid, I'm noticing poor swelling of the resin and aggregation. How does this impact my synthesis?

A3: Poor resin swelling and peptide aggregation are common issues, especially in solid-phase peptide synthesis (SPPS) when dealing with hydrophobic sequences.[9][10] Inadequate swelling of the resin matrix in the synthesis solvent prevents efficient diffusion of reagents to the reactive sites, leading to incomplete reactions.[10] As the peptide chain elongates, it can fold and aggregate on the solid support, further hindering access to the N-terminus for subsequent coupling steps. This can result in a cascade of failed couplings and a complex mixture of truncated byproducts.

Part 2: In-Depth Troubleshooting Strategies

This section provides a deeper dive into the solutions for the problems identified above, explaining the rationale behind each strategy.

Strategy 1: Optimizing the Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in successfully incorporating constrained amino acids.[11] The goal is to achieve a high level of activation of the carboxylic acid to overcome the energy barrier of the reaction without promoting side reactions like epimerization.

  • For Moderately Hindered Couplings: Standard onium salts like HBTU and HCTU, in combination with an additive, are often sufficient. However, for more challenging couplings, more potent reagents are necessary.

  • For Highly Hindered Couplings (e.g., N-methylated, α,α-disubstituted): Reagents that form highly reactive intermediates are preferred.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a go-to reagent for difficult couplings. The HOAt active ester it forms is more reactive than the HOBt ester generated by HBTU, due to the anchimeric assistance provided by the pyridine nitrogen.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another highly efficient coupling reagent that generates Oxyma-based active esters. A key advantage of COMU is that its byproducts are highly water-soluble, simplifying purification.[12]

    • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is particularly effective for coupling N-methylated amino acids.[13]

    • Amino Acid Fluorides (in situ with TFFH): The in-situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is an excellent strategy for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[11]

The Role of Additives: Additives are crucial for both enhancing reaction rates and suppressing epimerization.[11]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, it reacts with the activated carboxylic acid to form an active ester, which is less prone to racemization than other activated species.[14]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization and accelerating the coupling reaction.

  • Oxyma Pure® (Ethyl cyanohydroxyiminoacetate): A non-explosive alternative to HOBt and HOAt that has been shown to be highly effective in suppressing racemization and improving coupling efficiency.[11]

G start Start: Hindered Coupling Identified is_n_methyl Is the residue N-methylated? start->is_n_methyl is_a_a_disub Is the residue α,α-disubstituted? is_n_methyl->is_a_a_disub No use_hatu_comu Use HATU, COMU, or PyBroP with DIPEA. Extend reaction time. is_n_methyl->use_hatu_comu Yes moderate_hindrance Moderate Steric Hindrance is_a_a_disub->moderate_hindrance No use_tffh Consider in-situ Amino Acid Fluoride formation with TFFH. is_a_a_disub->use_tffh Yes use_hctu_oxyma Use HCTU/Oxyma or HATU/HOAt. moderate_hindrance->use_hctu_oxyma monitor Monitor reaction closely (e.g., Bromophenol Blue for N-Me). use_hatu_comu->monitor use_tffh->monitor use_hctu_oxyma->monitor

Caption: Decision tree for selecting a coupling reagent for constrained amino acids.

Strategy 2: Modifying Reaction Conditions

Beyond the choice of reagents, several other parameters can be adjusted to improve coupling outcomes.

  • Solvent Selection: The standard solvent for SPPS is N,N-dimethylformamide (DMF).[6] However, for difficult sequences prone to aggregation, other solvents or mixtures can be beneficial.[9]

    • N-Methyl-2-pyrrolidone (NMP): Has a higher boiling point and can be more effective at solvating aggregated peptides.[9]

    • "Magic Mixture": A 1:1:1 mixture of DCM, DMF, and NMP can enhance solvation and improve coupling efficiency for hydrophobic peptides.[9]

    • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP) are being explored as more environmentally friendly options that can also perform well in SPPS.[12][15]

  • Temperature: While most couplings are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes provide the necessary energy to overcome the activation barrier for hindered couplings. However, this should be done with caution as it can also increase the risk of epimerization.

  • Reaction Time and Double Coupling: For constrained amino acids, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) is often necessary.[3] If a monitoring test (see below) indicates an incomplete reaction, a second coupling (double coupling) with fresh reagents should be performed before proceeding to the next deprotection step.

  • Base Selection: The choice of base is important, especially for minimizing epimerization.

    • Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base commonly used in SPPS.[14]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in reducing the risk of racemization in solution-phase couplings.[11]

Solvent/MixtureKey PropertiesBest For
DMF Standard, good all-around solvent.Routine SPPS.
NMP Higher boiling point, good solvating properties.Aggregated sequences, improved resin swelling.[9]
DCM/DMF/NMP (1:1:1) "Magic Mixture," excellent for solvation.Highly hydrophobic and aggregation-prone peptides.[9]
NBP Greener alternative to DMF/NMP.Demonstrates high yield and purity in various syntheses.[15]

Part 3: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for key procedures. These are intended as a starting point and may require optimization for your specific sequence.

Protocol 1: General Procedure for Coupling N-Methylated Amino Acids using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin support.

  • Resin Preparation:

    • Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

  • Activation of the N-Methylated Amino Acid:

    • In a separate reaction vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is critical for these hindered residues.[3]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a bromophenol blue test to check for the presence of free secondary amines. Note: The standard Kaiser test is unreliable for N-methylated amines as it gives a false negative.[3]

    • If the test is positive (indicating incomplete coupling), drain the reaction solution and repeat steps 2 and 3 (double coupling).

  • Washing:

    • Once the coupling is complete (negative bromophenol blue test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[16]

G cluster_0 Pre-Coupling cluster_1 Activation & Coupling cluster_2 Monitoring & Completion deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Wash Resin (DMF) deprotection->wash1 activation 3. Activate Fmoc-N-Me-AA (HATU/DIPEA in DMF) wash1->activation coupling 4. Add to Resin (Agitate 1-4 hours) activation->coupling monitor 5. Monitor with Bromophenol Blue Test coupling->monitor double_coupling Repeat Coupling monitor->double_coupling Positive wash2 6. Wash Resin (DMF, DCM) monitor->wash2 Negative double_coupling->coupling next_cycle Proceed to next cycle wash2->next_cycle

Caption: Step-by-step workflow for the coupling of N-methylated amino acids in SPPS.

References

  • Albericio, F., & Kruger, H. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. [Link]

  • Cerasoli, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 1-15. [Link]

  • Modern Lab. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(12), 3978–3983. [Link]

  • Ismail, I., & Ishak, S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]

  • Lopez, J., et al. (2019). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • ACS Publications. (n.d.). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]

  • Vale, G. N., & Raj, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1057-1070. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]

  • Kokubu, Y. (n.d.). Epimerization of Peptide. [Link]

  • Bofill, J. M., et al. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Polymers, 14(5), 896. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Dunne, C., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8161. [Link]

  • Wang, P., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5462. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • eScholarship.org. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. [Link]

  • ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

Sources

Optimization

purification of carboxylic acids by vacuum distillation or crystallization

Welcome to the technical support center for the purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying carboxylic acids. Here, we provide in-depth, experience-based troubleshooting guides and frequently asked questions for the two primary purification methods: vacuum distillation and crystallization. Our goal is to move beyond simple procedural steps to explain the underlying principles, helping you make informed decisions to overcome experimental hurdles.

Choosing Your Purification Path: Distillation vs. Crystallization

The first critical decision is selecting the appropriate purification technique. This choice is fundamentally dictated by the physical properties of your target carboxylic acid and the nature of the impurities.

  • Vacuum Distillation is the method of choice for liquid carboxylic acids or low-melting solids. It is particularly advantageous for separating compounds with high boiling points that would decompose at atmospheric pressure.[1][2] The principle is straightforward: by reducing the pressure above the liquid, its boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity.[1][3][4]

  • Crystallization (or recrystallization) is ideal for solid carboxylic acids. This technique leverages differences in solubility between the desired compound and impurities in a given solvent system.[5][6] The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a pure crystal lattice that excludes impurities.[5][7]

Decision Logic: Distillation or Crystallization?

G start Is the crude carboxylic acid a solid or a liquid at STP? solid Purify by Crystallization start->solid Solid liquid Is the compound thermally stable at its atmospheric boiling point? start->liquid Liquid atm_dist Atmospheric Distillation (Simpler, if applicable) liquid->atm_dist Yes vac_dist Purify by Vacuum Distillation liquid->vac_dist No, or boiling point is >200°C G cluster_0 Vacuum Distillation Setup A Heating Mantle + Stir Plate B Distilling Flask (with stir bar) A->B C Claisen Adapter B->C Vapor D Thermometer C->D E Condenser C->E F Vacuum Adapter E->F Condensate I Water Out E->I G Receiving Flask F->G H To Vacuum Trap & Pump F->H J Water In J->E

Caption: Standard vacuum distillation apparatus.

FAQs: Vacuum Distillation
  • Why can't I use boiling stones? Boiling stones work by releasing trapped air to create nucleation sites for smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering them ineffective. [8]

  • What is a vacuum trap and why is it essential? A vacuum trap, typically cooled with a cold bath (e.g., dry ice/acetone), is placed between your distillation apparatus and the vacuum pump. Its purpose is to condense any volatile vapors from your experiment before they can enter and damage the vacuum pump or contaminate the pump oil.

  • How do I estimate the boiling point of my compound under vacuum? You can use a pressure-temperature nomograph. If you know the boiling point at atmospheric pressure, you can draw a line from that temperature to the pressure you expect to achieve, and the nomograph will provide an estimated boiling point.

Part 2: Purification by Crystallization

Crystallization is a highly effective method for purifying solid carboxylic acids. The success of this technique hinges on selecting an appropriate solvent where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. [5]

Troubleshooting Guide: Crystallization

Q: No crystals are forming, even after the solution has cooled to room temperature.

A: This is a common problem, usually indicating that the solution is not supersaturated.

  • Too Much Solvent: This is the most frequent cause. [9]You may have added too much solvent when dissolving the solid. Solution: Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of your compound, then allow it to cool again. [10]* Cooling Too Slowly (Rare): While slow cooling is generally desired, sometimes a bit of a "shock" is needed to induce nucleation. Solution: Try placing the flask in an ice-water bath for a short period.

  • Inducing Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

    • Add a seed crystal of the pure compound. This provides a template for crystal growth.

Q: The compound "oiled out" instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. [9]This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly impure. [9][11]* Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. [7][9]* Add More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is homogeneous, and then cool slowly. [9]* Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

Q: The resulting crystals are very small, like a powder, or seem impure.

A: This usually results from the solution cooling too quickly. [7][12]* Rapid Cooling (Shock Cooling): Cooling the flask too fast (e.g., by putting it directly into an ice bath from a hot plate) causes the compound to precipitate rapidly rather than form a crystal lattice. [7]This process can trap impurities. [7]Solution: Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath. [5][7]* Agitation: Do not disturb or agitate the solution while it is cooling. This can lead to the formation of many small crystals instead of fewer, larger, purer ones. [7] Q: The recovery yield is very low.

A: A low yield can stem from several factors. [10]* Too Much Solvent: As mentioned, using an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures. [10]* Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Excessive Washing: Washing the filtered crystals with too much cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Crystallization Protocol
  • Solvent Selection:

    • Test the solubility of a small amount of the crude acid in various solvents.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. [5][13]The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution:

    • Place the impure carboxylic acid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture gently (e.g., on a hot plate) with swirling until the solvent boils.

    • Add more solvent dropwise until the solid just dissolves. [14]Avoid adding a large excess. [5]3. Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or sand), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. [5][7] * Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. [7]5. Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Allow the crystals to dry completely, either in the air or in a vacuum desiccator.

Data Table: Solvent Selection for Carboxylic Acids
SolventPolarityBoiling Point (°C)Notes on Use for Carboxylic Acids
WaterVery High100Excellent for polar, low molecular weight acids. Can be slow to evaporate. [15]
EthanolHigh78Good general-purpose polar solvent. Often used in a mixture with water.
AcetoneMedium56Dissolves many organic compounds, but its low boiling point may not provide a large solubility difference.
Ethyl AcetateMedium77A good choice for moderately polar acids. Less polar than alcohols.
TolueneLow111Useful for less polar, aromatic carboxylic acids. High boiling point can be a disadvantage. [11]
HexanesVery Low~69Typically used for non-polar compounds or as the "anti-solvent" in a mixed solvent system with a more polar solvent like ethyl acetate. [15]

This table provides general guidance. Experimental testing is always necessary to find the optimal solvent or solvent mixture for a specific compound.

FAQs: Crystallization
  • What is a "mixed-solvent" system? This involves two miscible solvents, one in which the carboxylic acid is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). You dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to re-clarify and allow to cool. This is a powerful technique for compounds that are too soluble or too insoluble in common single solvents.

  • How do I know if my crystals are pure? The primary indicator of purity is the melting point. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range. Further analysis can be done using techniques like NMR or HPLC.

  • What does it mean to get a "second crop" of crystals? After filtering the first batch of crystals, the remaining solution (the mother liquor) still contains some dissolved product. You can concentrate this solution by boiling off some of the solvent and cooling it again to obtain a "second crop" of crystals. [10]Be aware that this second crop is often less pure than the first.

Safety First: Handling Carboxylic Acids

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves. [16]* Ventilation: Handle carboxylic acids, especially volatile ones or dusty solids, in a well-ventilated fume hood to avoid inhalation. [17][18]* Corrosivity: Many carboxylic acids are corrosive. Avoid contact with skin and eyes. [16]In case of contact, rinse the affected area with copious amounts of water.

  • Storage: Store carboxylic acids away from bases and reactive metals. Do not store them in metal cabinets which can corrode. [19] This guide is intended to provide expert-level support for common issues encountered during the purification of carboxylic acids. Successful purification relies on a solid understanding of the principles behind these techniques, careful execution, and a systematic approach to troubleshooting.

References
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • H2O GmbH. Vacuum distillation | Purpose & how it works. Retrieved from [Link]

  • Google Patents. CA2343012A1 - Method for crystallising carboxylic acid.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • ResearchGate. (2009, May). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69. Retrieved from [Link]

  • ResearchGate. Vacuum unit troubleshooting. Retrieved from [Link]

  • JoVE. (2024, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Swarthmore College. Recrystallization-1.pdf. Retrieved from [Link]

  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. Recrystallization and Crystallization. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. Retrieved from [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2021, December 16). Distillation Pressure Control Troubleshooting. Retrieved from [Link]

  • YouTube. (2023, August 20). What is Crystallization ? | Factors affecting Crystallization | Importance of Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. Retrieved from [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Harry & Co Jewellery. Crystallization. Retrieved from [Link]

  • ResearchGate. (2023, August 24). Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2020). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • YouTube. (2015, August 19). How to do a vacuum distillation (Benzaldehyde). Retrieved from [Link]

  • Slideshare. Vacuum distillation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidine Ring Formation

Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] Its synthesis, while concep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to poor stereoselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize their synthetic routes. We will move beyond simple protocols to explore the causality behind common issues, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions encountered during the synthesis and handling of piperidine and its derivatives.

Q1: My commercially sourced piperidine has a yellow tint. Is it still usable? A: A yellow color in piperidine typically indicates the presence of oxidation products.[3] For many applications, such as its use as a simple base, this may not significantly impact the reaction. However, for high-purity applications, sensitive catalytic reactions, or when it is a core building block, purification is strongly recommended. The most reliable method to remove these colored impurities is distillation. To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light.[3]

Q2: I'm having trouble removing a pyridine impurity from my piperidine product by distillation. What's happening? A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling mixture at approximately 92% piperidine and 8% pyridine by weight, which boils at about 106.1°C.[3] This makes complete separation by fractional distillation alone very difficult. For a more effective separation, consider chemical methods. For example, piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, whereas pyridine does not under the same conditions. This allows for the separation of the solid salt by filtration.[3]

Q3: Why is it often recommended to use an N-protected piperidine derivative for synthesis? A: The nitrogen in the piperidine ring is nucleophilic and basic. This inherent reactivity can interfere with many synthetic transformations. Using a protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), masks this reactivity, preventing side reactions.[3] For instance, when using strong bases for deprotonation at the C2 position or employing reagents that can react with amines (like Lawesson's reagent), N-protection is crucial for achieving the desired outcome.[3][4] The protecting group can be removed in a later step to yield the free amine.

Q4: What are typical yields for piperidine synthesis? A: Yields are highly dependent on the chosen synthetic route, scale, and substrate complexity. Generally, well-established methods like the hydrogenation of substituted pyridines can provide high yields (>90%) under optimized conditions.[2] Cyclization reactions, such as reductive amination, can also be high-yielding but often require more extensive optimization of reagents and conditions.[1][3] Multicomponent reactions, while efficient in building complexity, may have more moderate yields.

Troubleshooting Guide: Common Synthetic Routes

This section provides detailed troubleshooting for three of the most common and powerful strategies for piperidine ring formation: Hydrogenation of Pyridines, Reductive Amination, and the Aza-Diels-Alder Reaction.

Hydrogenation of Pyridine Derivatives

The reduction of a pre-functionalized pyridine ring is one of the most direct routes to substituted piperidines.[1][5] However, the high aromatic stability of the pyridine core and the Lewis basicity of the nitrogen atom present significant challenges.[5]

Troubleshooting Table: Hydrogenation of Pyridines
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can deactivate the catalyst.[3] 2. Catalyst Inhibition: The basic nitrogen of the pyridine substrate or piperidine product can coordinate to the metal center, inhibiting its activity.[3][5] 3. Insufficient Reaction Conditions: The energy barrier to break aromaticity is high. Low temperature or pressure may be insufficient.[3]1. Purify Starting Material: Ensure the pyridine precursor is free of catalyst poisons via chromatography or distillation. 2. Use Acidic Additives: Additives like HCl or acetic acid protonate the nitrogen, preventing it from binding to and inhibiting the catalyst.[3] 3. Optimize Catalyst & Conditions: Platinum (PtO₂, Pt/C) or Rhodium (Rh/C) catalysts are often more effective than Palladium for pyridine reduction. Increase hydrogen pressure (e.g., 50-80 bar) and/or temperature (e.g., 60-80 °C) to drive the reaction.[3][6]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or overly mild conditions can lead to the accumulation of di- or tetrahydropyridine intermediates.[3] 2. Ring-Opening: Some catalysts, particularly in the presence of water, can promote hydrogenolysis and ring-opening.[3] 3. Over-reduction: Harsh conditions can reduce other sensitive functional groups on the molecule (e.g., esters, ketones, benzyl groups).[5]1. Increase Reaction Severity: Prolong the reaction time or cautiously increase temperature and pressure. 2. Control Water Content: Use anhydrous solvents and reagents if ring-opening is observed.[3] 3. Judicious Catalyst Selection: Choose a catalyst with higher chemoselectivity. For example, Rh/C may be used under milder conditions than PtO₂ to preserve other functional groups.[3]
Low Diastereoselectivity The reaction conditions may not sufficiently favor the formation of one stereoisomer over another.For substituted pyridines, increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[3] For substrates with chiral auxiliaries, the choice of catalyst and solvent can significantly influence the diastereomeric ratio. Systematic screening is often required.
Experimental Protocol: Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent (e.g., glacial acetic acid or methanol).

  • Catalyst Addition: Under an inert atmosphere, add the chosen catalyst (e.g., PtO₂, 1-5 mol%).[3]

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas before pressurizing to the target pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated and purified.

Intramolecular Reductive Amination

This powerful strategy involves the cyclization of a linear substrate containing amine and carbonyl (or carbonyl precursor) functionalities, typically a 1,5-dicarbonyl compound reacting with ammonia or a primary amine. The key is the in-situ formation of an enamine or iminium ion, which then undergoes cyclization and reduction in one pot.[1]

Logical Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination q1 Is starting material consumed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes cause1 Probable Cause: - Incorrect pH (imine doesn't form) - Reductant too reactive (decomposes) - Insufficient temperature a1_no->cause1 q2 Are acyclic intermediates or byproducts observed? a1_yes->q2 sol1 Solution: - Adjust pH to 4-6 for imine formation - Use milder reductant (e.g., NaBH(OAc)₃) - Increase temperature moderately cause1->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 Probable Cause: - Reduction is faster than cyclization - Unfavorable cyclization kinetics (e.g., steric hindrance) a2_yes->cause2 cause3 Probable Cause: - Product decomposition - Complex mixture of unidentified products a2_no->cause3 sol2 Solution: - Use a pH-sensitive reductant (NaBH₃CN) - Change solvent to favor cyclization - Increase reaction time cause2->sol2 sol3 Solution: - Lower reaction temperature - Re-evaluate substrate stability - Dilute reaction mixture cause3->sol3

Caption: Troubleshooting workflow for low yield in reductive amination.

Key Causality in Reductive Amination
  • pH Control is Critical: The initial condensation to form the imine/enamine intermediate is typically acid-catalyzed but requires the amine to be in its free-base form. Therefore, a slightly acidic pH range (4-6) is often optimal. If the pH is too low, the amine is fully protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.

  • Choice of Reducing Agent: The choice of hydride source is paramount.

    • Sodium Borohydride (NaBH₄): A strong reductant. It can reduce the aldehyde/ketone starting material faster than imine formation occurs, leading to amino alcohol byproducts.

    • Sodium Cyanoborohydride (NaBH₃CN): A pH-sensitive reductant. It is more selective for the protonated iminium ion over the carbonyl group at mildly acidic pH, making it a classic choice.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and non-toxic alternative to NaBH₃CN. It is effective at reducing imines in the presence of carbonyls and does not require strict pH control, often providing cleaner reactions.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly efficient method for constructing the piperidine skeleton with excellent control over stereochemistry.[1] However, the reactivity of the imine and the regiochemistry of the addition are common hurdles.

cluster_reactants Reactants cluster_pathways Reaction Pathways diene Diene (Electron-Rich) concerted Concerted [4+2] (Stereospecific) diene->concerted stepwise Stepwise (Mannich-Michael) (Loss of Stereocontrol) diene->stepwise imine Imine Dienophile (Electron-Poor) imine->concerted imine->stepwise product Piperidine Product concerted->product Favored stepwise->product Possible catalyst Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) catalyst->imine Activates catalyst->stepwise Can Promote

Caption: Pathways in the Aza-Diels-Alder Reaction.

Troubleshooting Table: Aza-Diels-Alder Reaction
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Poor Diene/Dienophile Reactivity: The reaction relies on complementary electronics. An electron-poor diene with an electron-rich imine (or vice-versa) is required. 2. Decomposition: The imine or diene may be unstable under the reaction conditions, especially with strong Lewis acids or high temperatures.[3]1. Enhance Reactivity: Use an electron-donating group on the diene (e.g., Danishefsky's diene) and an electron-withdrawing group on the imine nitrogen (e.g., tosyl, nosyl).[3] 2. Optimize Catalyst/Temperature: Screen different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) to find one that promotes the reaction at a lower temperature, minimizing decomposition.
Poor Regioselectivity The electronics of the substituents on the diene and imine do not sufficiently direct the cycloaddition to a single constitutional isomer.Modify the electronic nature of the substituents. Computational modeling can often predict the favored regioisomer based on the frontier molecular orbital (FMO) coefficients of the diene and dienophile.
Poor Diastereoselectivity 1. Stepwise Mechanism: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition, which erodes stereochemical information.[3] 2. Unfavorable Transition State: The endo/exo selectivity may be poor due to a small energy difference between the two transition states.1. Promote Concerted Pathway: Use less aggressive Lewis acids or lower temperatures. The use of cyclic dienes often leads to higher diastereoselectivity due to their conformationally restricted nature.[3] 2. Chiral Catalysis: For enantioselective variants, the use of a chiral Lewis acid or a chiral Brønsted acid is the state-of-the-art approach to control the facial selectivity of the dienophile.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 25, 2026, from [Link]

  • Krasavin, M., & Karapetian, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7156. [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Link]

  • DTIC. (1986). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]

  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 25, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved January 25, 2026, from [Link]

Sources

Optimization

preventing racemization during synthesis of chiral piperidines

Technical Support Center: Synthesis of Chiral Piperidines Welcome to our dedicated technical support center for the synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Piperidines

Welcome to our dedicated technical support center for the synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these crucial heterocyclic scaffolds. Racemization is a significant challenge that can undermine the efficacy and safety of chiral drug candidates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent racemization in your synthetic routes.

Troubleshooting Guide: Preventing Racemization

The inherent basicity of the piperidine nitrogen and the potential for C-H acidity at the stereocenter alpha to a carbonyl group are primary drivers of racemization. This guide addresses common issues and provides actionable solutions.

Issue 1: Racemization during N-Alkylation of α-Substituted Piperidines

Scenario: You are performing an N-alkylation on a chiral 2-substituted piperidine (e.g., 2-piperidinecarboxylic acid ester) and observing significant loss of enantiomeric excess (% ee).

Root Cause Analysis:

The most common pathway for racemization in this scenario is through the formation of an achiral enamine or enolate intermediate. Strong bases, often used for deprotonation in alkylation reactions, can deprotonate the C-H bond at the C2 position, especially if it is activated by an adjacent electron-withdrawing group (like an ester). This leads to a planar, achiral intermediate, and subsequent protonation or alkylation occurs from either face, resulting in a racemic or near-racemic mixture.

Troubleshooting Steps & Solutions:

  • Choice of Base: Avoid strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) when the C2 position is activated.

    • Recommended Solution: Employ milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to deprotonate the N-H bond without affecting the C-H bond at the stereocenter. For more sensitive substrates, consider using hindered organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the undesired deprotonation at C2.

    • Recommended Solution: Perform the N-alkylation at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

  • Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) can sometimes lead to localized heating and side reactions.

    • Recommended Solution: While a reactive electrophile is often desired for efficient alkylation, ensure slow addition to control the reaction exotherm.

Preventative Strategy: Reductive Amination

A superior alternative to direct N-alkylation for preparing N-alkylated 2-substituted piperidines is a two-step sequence involving reductive amination of the corresponding aldehyde with the piperidine precursor. This method generally avoids basic conditions that can lead to racemization.

G cluster_workflow Reductive Amination Workflow Piperidine Chiral 2-Substituted Piperidine Imine Iminium Ion Intermediate Piperidine->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Product N-Alkylated Piperidine (Racemization-Free) Imine->Product + Reducing Agent ReducingAgent Mild Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination avoids harsh bases, preserving stereointegrity.

Frequently Asked Questions (FAQs)

Q1: My piperidine's Boc protecting group is removed with TFA, but I'm seeing some epimerization at a C3 stereocenter. Why is this happening?

A1: While Boc deprotection with strong acid is common, racemization can occur if a carbocation is formed transiently at the stereocenter. More likely, if there is an adjacent carbonyl group (e.g., at C4), trace amounts of water in the TFA can lead to enolization under acidic conditions, causing epimerization.

  • Solution: Ensure you are using anhydrous TFA and consider adding a scavenger, such as triethylsilane (TES), to quench any carbocations that may form, especially if your piperidine has other functional groups that could be sensitive to acid. Performing the reaction at 0 °C can also help suppress side reactions.

Q2: I am synthesizing a 3-aminopiperidine derivative. At what stages should I be most concerned about racemization?

A2: The primary concern for a 3-aminopiperidine would be during reactions that involve the N-H bond of the 3-amino group, especially if you are performing reactions that could lead to the formation of an enamine. For example, if you were to form an enamine by reacting the 3-amino group with a carbonyl compound, the double bond could potentially involve the C3 stereocenter, leading to racemization upon hydrolysis. Also, be cautious with reactions on the piperidine nitrogen itself if harsh conditions are used. Protecting the 3-amino group with a suitable protecting group (e.g., Boc or Cbz) early in the synthesis is a robust strategy to prevent its interference.

Q3: Can the choice of solvent influence the rate of racemization?

A3: Absolutely. Polar, protic solvents can facilitate racemization by stabilizing charged intermediates like enolates or by participating in proton exchange. For base-mediated reactions where racemization is a risk, switching to a less polar, aprotic solvent such as THF, dioxane, or toluene can significantly reduce the rate of racemization.

Validated Experimental Protocol: Racemization-Free N-Benzylation of (R)-Ethyl Pipecolate

This protocol details a reliable method for the N-alkylation of a chiral 2-substituted piperidine using mild conditions to preserve enantiomeric purity.

Objective: To synthesize (R)-1-benzyl-2-(ethoxycarbonyl)piperidine with >99% ee.

Materials:

  • (R)-Ethyl pipecolate hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (R)-ethyl pipecolate hydrochloride (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of starting material).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension. The K₂CO₃ will neutralize the HCl salt and act as the base for the alkylation.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% EtOAc in hexanes) to yield the pure N-benzylated product.

  • Crucial Final Step: Determine the enantiomeric excess of the product using chiral HPLC or SFC to confirm the retention of stereochemistry.

Table 1: Comparison of Conditions for N-Alkylation of Ethyl Pipecolate

BaseSolventTemperatureTime (h)% ee of ProductComments
K₂CO₃ MeCN 50 °C 14 >99% Recommended method. Mild, effective, and preserves stereointegrity.
NaHTHF0 °C to rt4~60%Strong base causes significant racemization via enolate formation.
t-BuOKTHF-78 °C to 0 °C2~85%Racemization still observed, even at low temperatures.
DIPEACH₂Cl₂rt24>98%Good alternative, but may be slower for less reactive electrophiles.

Mechanistic Insight: The Racemization Pathway

Understanding the mechanism of racemization is key to its prevention. The diagram below illustrates how a strong base can lead to the loss of stereochemical information at the C2 position of an N-protected pipecolic ester.

G cluster_mechanism Mechanism of Base-Induced Racemization Chiral Chiral Piperidine (R-configuration at C2) Enolate Achiral Enolate Intermediate (Planar) Chiral->Enolate - H⁺ at C2 Base Strong Base (e.g., NaH) Base->Enolate ProtonationR Protonation from 'top' face Enolate->ProtonationR ProtonationS Protonation from 'bottom' face Enolate->ProtonationS ProductR R-Enantiomer ProtonationR->ProductR ProductS S-Enantiomer ProtonationS->ProductS

Caption: Strong bases can form a planar, achiral enolate, leading to racemization.

By understanding these principles and employing the milder, validated conditions outlined in this guide, researchers can confidently synthesize chiral piperidines while maintaining their critical stereochemical integrity.

References

  • Title: Strategies for the Synthesis of Enantiopure Piperidines Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Pre-existing Ring Systems Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Reductive Amination in the Synthesis of Piperidines Source: The Journal of Organic Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 4-Hydroxypiperidine-2-Carboxylic Acid Enantiomers

For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. 4-Hydroxypip...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. 4-Hydroxypiperidine-2-carboxylic acid, a cyclic amino acid analog, presents a unique set of challenges for chiral separation due to its stereochemical complexity, polarity, and zwitterionic nature. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of its enantiomers, grounded in established scientific principles and practical laboratory experience.

The Analytical Challenge: Understanding 4-Hydroxypiperidine-2-Carboxylic Acid

4-Hydroxypiperidine-2-carboxylic acid possesses two stereogenic centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The presence of both a carboxylic acid and a secondary amine group makes the molecule zwitterionic, meaning it can carry both a positive and a negative charge depending on the pH. This, combined with the hydrophilic hydroxyl group, dictates a careful selection of both the chiral stationary phase (CSP) and the mobile phase to achieve successful enantioseparation.

A Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Based on the structural features of 4-hydroxypiperidine-2-carboxylic acid, three classes of CSPs are primarily recommended for initial screening: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Protein-based columns.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationRecommended Columns (Examples)Ideal Mobile Phase ModesKey Strengths & Considerations
Polysaccharide-based A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1]Chiralpak® IA, IB, IC, AD-HNormal Phase, Polar Organic, Reversed-PhaseBroad applicability; immobilized versions offer greater solvent compatibility.[2] May require acidic or basic additives for ionizable analytes to improve peak shape.[1]
Macrocyclic Glycopeptide-based Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[3]Chirobiotic™ T, T2, TAGPolar Organic, Polar Ionic, Reversed-PhaseExcellent for polar and zwitterionic compounds like amino acids.[3][4][5] Highly compatible with mass spectrometry (MS).[6]
Protein-based Complex stereoselective interactions (ionic, hydrophobic, and hydrogen bonding) with the protein's chiral binding sites.CHIRALPAK® AGP, CBH, HSAReversed-PhaseBroad selectivity for a wide range of drugs.[7][8] Separation is highly dependent on mobile phase pH and buffer concentration.

Experimental Workflow for Method Development

A systematic approach to method development is crucial for efficiently achieving baseline separation of the 4-hydroxypiperidine-2-carboxylic acid enantiomers. The following workflow is recommended:

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Racemic Standard (1 mg/mL) Screen_Columns Screen Columns: - Polysaccharide (e.g., Chiralpak IA) - Macrocyclic Glycopeptide (e.g., Chirobiotic T) - Protein-based (e.g., CHIRALPAK AGP) Start->Screen_Columns Prepare Screen_MP Screen Mobile Phases: - Normal Phase (Hexane/Alcohol) - Polar Organic (MeOH or ACN +/- additives) - Reversed-Phase (Aq. Buffer/ACN or MeOH) Screen_Columns->Screen_MP Test with Evaluate Evaluate for Partial or Baseline Separation Screen_MP->Evaluate Analyze Evaluate->Screen_Columns No Separation Optimize_MP Optimize Mobile Phase: - Alcohol Modifier (IPA, EtOH) - Additive Concentration (TFA, DEA) - Buffer pH and Strength Evaluate->Optimize_MP Partial Separation Observed Optimize_Temp Optimize Temperature: - Lower T for selectivity - Higher T for efficiency Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate: - Lower for resolution Optimize_Temp->Optimize_Flow Validate Method Validation: - Specificity, Linearity, Accuracy,  Precision, Robustness Optimize_Flow->Validate caption Figure 1: Systematic Workflow for Chiral Method Development.

Caption: Figure 1: Systematic Workflow for Chiral Method Development.

Step-by-Step Experimental Protocol: A Screening Approach

This protocol outlines a starting point for the initial screening of chiral columns and mobile phases.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic 4-hydroxypiperidine-2-carboxylic acid in a solvent compatible with the initial mobile phase (e.g., methanol for polar organic and reversed-phase; a suitable organic solvent for normal phase).

2. Initial Screening Conditions:

CSP TypeColumn ExampleMobile Phase ModeInitial Mobile Phase CompositionFlow RateTemperature
PolysaccharideChiralpak® IANormal Phasen-Hexane / Isopropanol (80:20, v/v) + 0.1% TFA1.0 mL/min25 °C
Macrocyclic GlycopeptideChirobiotic™ TPolar OrganicMethanol + 0.1% Acetic Acid + 0.05% Triethylamine0.5 mL/min25 °C
Protein-basedCHIRALPAK® AGPReversed-Phase10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (90:10, v/v)0.8 mL/min30 °C

3. Evaluation:

  • Inject the sample onto each column/mobile phase system.

  • Assess the chromatograms for any signs of peak splitting or partial separation.

  • If partial separation is observed, proceed to the optimization phase for that specific column and mobile phase mode. If no separation is achieved, consider a different set of screening conditions or an alternative CSP.[1]

Causality Behind Experimental Choices: The "Why"

  • Mobile Phase Additives: For a zwitterionic compound like 4-hydroxypiperidine-2-carboxylic acid, controlling the ionization state is paramount. In normal and polar organic modes, small amounts of an acid (like trifluoroacetic acid - TFA) and a base (like diethylamine - DEA) can suppress the ionization of the carboxylic acid and secondary amine groups, respectively.[9] This minimizes undesirable interactions with the silica support and promotes the specific chiral recognition interactions with the CSP, leading to better peak shape and resolution.

  • Choice of Alcohol Modifier: In normal phase and polar organic modes, the type of alcohol (e.g., isopropanol, ethanol) can significantly influence selectivity. These modifiers compete with the analyte for hydrogen bonding sites on the CSP. A less polar alcohol like isopropanol may lead to stronger analyte retention and potentially better resolution compared to a more polar one like methanol.

  • Temperature Effects: Chiral separations are often enthalpically driven. Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby increasing selectivity and resolution.[1] Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease selectivity.

Trustworthiness: A Self-Validating System

A robust and trustworthy chiral method must be validated to ensure its performance. The key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and from any potential impurities.

  • Linearity: A linear relationship between the peak area and the concentration of each enantiomer over a defined range.

  • Accuracy: The closeness of the measured concentration to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Concluding Remarks for the Practicing Scientist

The successful chiral analysis of 4-hydroxypiperidine-2-carboxylic acid enantiomers is a multi-faceted challenge that requires a systematic and informed approach. While polysaccharide-based and macrocyclic glycopeptide-based CSPs represent the most promising starting points, a thorough screening of different stationary phases and mobile phase conditions is essential. By understanding the underlying principles of chiral recognition and methodically optimizing the critical parameters, a robust and reliable HPLC method can be developed to support the advancement of pharmaceutical research and development.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Kovács, et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(23), 8295. [Link]

  • Patel, S., & Sharma, N. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 183–187. [Link]

  • Gasparrini, F., et al. (2010). Enantioselective HPLC analysis of the resolved (−)‐9 (Chromatographic conditions. ResearchGate. [Link]

  • Ali, I., et al. (2014). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Forró, E., & Fülöp, F. (2004). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. ResearchGate. [Link]

  • Mori, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5035–5042. [Link]

  • Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Péter, A., et al. (2011). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1218(40), 7146–7154. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). [Link]

  • Salido-Fortuna, S., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 7. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Novák, L., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3192. [Link]

  • Rossi, S., et al. (2021). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. AIR Unimi. [Link]

  • Gyllenhaal, O., & Karlsson, A. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Wang, Y., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 6(4), 275–280. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Cun, D., & Armstrong, D. W. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1182–1213. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Castro, C. N., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 628–634. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Chiral Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, pharmacokinetic profiles, and potential toxicity. For chiral building blocks—the foundational components of many active pharmaceutical ingredients (APIs)—rigorous validation of enantiomeric purity is a non-negotiable cornerstone of quality control. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in the principles of robust method validation to ensure data integrity and regulatory compliance.

Foundational Concepts: Beyond the Mirror Image

Chiral molecules exist as enantiomers: non-superimposable mirror images with identical physical properties, except for their interaction with plane-polarized light. The quantification of the predominance of one enantiomer over the other is expressed as enantiomeric excess (ee) .[1] It is calculated as the difference in the percentage of the major and minor enantiomers.[2][3][4]

The objective of any enantiopurity validation is to develop a precise, accurate, and robust method that can selectively quantify the undesired enantiomer, often in trace amounts, in the presence of a large excess of the desired enantiomer.

The Analytical Toolbox: A Comparative Overview

The choice of analytical technique is the first critical decision in developing a validation strategy. Each method offers a unique set of advantages and limitations, and the optimal choice depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely used and versatile technique for determining enantiomeric purity.[5][6] The separation is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times. This can be accomplished directly, using a chiral stationary phase (CSP), or indirectly.[7][8]

  • Direct Approach (Chiral Stationary Phases - CSPs): This is the most common strategy, where enantiomers form transient, diastereomeric complexes with the CSP, leading to separation.[7][8][9]

  • Indirect Approach: This involves derivatizing the enantiomers with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][10] While effective, this method's accuracy depends on the purity of the derivatizing agent and the reaction's stereochemical integrity.[5][7]

Comparison of Chiral Chromatographic Techniques

TechniquePrincipleStrengthsLimitationsBest Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a CSP in a liquid mobile phase.Broad applicability, high resolution, well-established, robust.[5][11]Longer run times compared to SFC, higher consumption of organic solvents.A wide range of non-volatile and thermally labile compounds.
Chiral Gas Chromatography (GC) Separation on a chiral capillary column in the gas phase.High efficiency and resolution, excellent for volatile compounds.Requires analyte to be volatile and thermally stable, or amenable to derivatization.Volatile and semi-volatile chiral building blocks (e.g., alcohols, amines, esters).
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.Fast separations (3-5x faster than HPLC), reduced solvent consumption, complementary selectivity to HPLC.[7]Requires specialized instrumentation, less suitable for highly polar compounds.[12]High-throughput screening, purification, and analysis of a broad range of compounds, especially those challenging for HPLC.[12]
NMR Spectroscopy: A Structural Insight

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity without chromatographic separation.[13] In a standard achiral solvent, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, diastereomeric environments are created, leading to separate, quantifiable signals for each enantiomer.[13]

There are two primary NMR-based strategies:

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte, causing a chemical shift difference between the enantiomers' signals.[14][15][16] This method is rapid as it doesn't require derivatization.[14]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent, forming stable diastereomers with distinct NMR spectra.[13][15]

Why choose NMR? The primary advantage of NMR is the wealth of structural information it provides, confirming the identity of the analyte and the enantiomers simultaneously. It is also non-destructive. However, it generally suffers from lower sensitivity compared to chromatographic methods and may require higher concentrations of the analyte.

Optical Rotation and Polarimetry: A Historical Perspective

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While historically significant, its use for accurate enantiomeric excess determination is limited. The relationship between optical rotation and enantiomeric excess is not always linear, a phenomenon known as the Horeau Effect.[1][17] Furthermore, the presence of optically active impurities can lead to significant errors.[1] Today, polarimetry is primarily used for basic identification and as a qualitative check rather than a quantitative validation tool for purity.

Method Selection Strategy: A Logic-Based Approach

Selecting the appropriate analytical technique is a critical step that dictates the efficiency and success of the validation process. The following decision tree illustrates a logical workflow for method selection based on the properties of the chiral building block.

MethodSelection Workflow for Chiral Analysis Method Selection cluster_properties Analyte Properties Analyte Chiral Building Block Volatility Volatile & Thermally Stable? Analyte->Volatility Chromophore UV Chromophore Present? Volatility->Chromophore No GC Chiral GC Volatility->GC Yes Solubility Soluble in Common NMR Solvents? Chromophore->Solubility No HPLC_SFC Chiral HPLC / SFC Chromophore->HPLC_SFC Yes NMR Chiral NMR (CSA/CDA) Solubility->NMR Yes Derivatize Consider Derivatization Solubility->Derivatize No Derivatize->HPLC_SFC To add chromophore

Caption: Decision tree for selecting a chiral analysis method.

The Cornerstone of Reliability: Method Validation

Once a method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose.[18] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the enantiomeric impurity. Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for this process.[19][20][21][22][23]

A validation protocol should be established before the study begins, outlining the performance characteristics to be evaluated.[19]

Key Validation Parameters for Chiral Purity Methods:

ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including the major enantiomer, impurities, and degradation products.[21][24] This is the most critical parameter for a purity method.Baseline resolution (Rs > 1.5) between the enantiomer peaks and from any other known impurity peaks.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. Establishes the sensitivity floor of the method.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be determined with acceptable precision and accuracy.[10] This is crucial for controlling trace-level impurities.Signal-to-Noise ratio of 10:1; acceptable precision (e.g., RSD < 10%) and accuracy (e.g., 80-120% recovery).
Linearity To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the analytical response over a specified range.[20]Correlation coefficient (r²) ≥ 0.995 over a range from the LOQ to at least 120% of the specification limit.[10][19]
Accuracy The closeness of the measured value to the true value.[21] This is typically assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.% Recovery within a pre-defined range (e.g., 90-110% for levels >0.5%; 80-120% for levels near the LOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[21] Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 5% for levels >0.5%; < 15% for levels near the LOQ).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).[10] Provides an indication of its reliability during normal usage.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria.

Practical Workflow: A Self-Validating System

A robust analytical method incorporates self-validating checks to ensure its performance during routine use. This is achieved through a comprehensive System Suitability Test (SST).

Experimental Protocol: Chiral HPLC Method Validation for Enantiomeric Purity

This protocol outlines the validation for a hypothetical chiral amine building block where the undesired S-enantiomer has a specification limit of ≤ 0.15%.

1. System Suitability Test (SST) Design:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • SST Solution: Prepare a solution containing approximately 0.15% of the S-enantiomer and 99.85% of the R-enantiomer.

  • Procedure:

    • Inject the SST solution five times consecutively.

    • Calculate the mean and Relative Standard Deviation (RSD) for the peak area of the S-enantiomer.

    • Determine the resolution between the R- and S-enantiomer peaks.

  • Acceptance Criteria (Example):

    • Resolution (Rs) between enantiomers: ≥ 2.0

    • RSD for the S-enantiomer peak area: ≤ 5.0%

    • Tailing factor for the S-enantiomer peak: ≤ 2.0

2. Specificity:

  • Objective: To ensure no interference at the retention time of the S-enantiomer.

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of the pure R-enantiomer.

    • Inject a solution of the pure S-enantiomer.

    • Inject a spiked sample containing the R-enantiomer and known related impurities.

  • Acceptance Criteria: No significant peaks should be observed at the retention time of the S-enantiomer in the blank, pure R-enantiomer, or impurity-spiked chromatograms.

3. LOQ and LOD Determination:

  • Objective: To establish the sensitivity of the method.

  • Procedure:

    • Prepare a series of increasingly dilute solutions of the S-enantiomer.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

    • Confirm the LOQ by injecting six preparations at the LOQ concentration and assessing precision and accuracy.

4. Linearity:

  • Objective: To confirm the method's ability to produce results proportional to concentration.

  • Procedure:

    • Prepare at least five concentration levels of the S-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., 0.05% to 0.25%).

    • Inject each level in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

5. Accuracy (Recovery):

  • Objective: To determine how close the measured value is to the actual value.

  • Procedure:

    • Spike the pure R-enantiomer with the S-enantiomer at three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery at each level.

6. Precision (Repeatability & Intermediate):

  • Objective: To assess the method's variability.

  • Procedure:

    • Repeatability: One analyst prepares and analyzes six independent samples (spiked at 100% of the specification limit) on the same day with the same equipment.

    • Intermediate Precision: A second analyst repeats the study on a different day with different equipment (if possible).

    • Calculate the RSD for each set of six samples and perform a statistical comparison of the results.

7. Robustness:

  • Objective: To evaluate the method's resilience to small changes.

  • Procedure:

    • Perform the analysis on the SST solution while deliberately varying parameters such as:

      • Column Temperature (e.g., ± 2 °C)

      • Flow Rate (e.g., ± 5%)

      • Mobile Phase Composition (e.g., ± 2% of the minor component)

    • Evaluate the impact on the SST results (especially resolution).

Conclusion: A Commitment to Quality

The validation of enantiomeric purity is a multifaceted process that underpins the safety and efficacy of chiral drugs. A thorough understanding of the available analytical techniques, coupled with a systematic and scientifically sound validation approach compliant with regulatory standards, is essential. By treating each analytical method as a self-validating system and meticulously documenting its performance, researchers and drug developers can ensure the highest level of confidence in the quality of their chiral building blocks, paving the way for the successful development of stereochemically pure pharmaceuticals.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017-02-24).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022-09-08).
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Optical Purity, Enantiomeric Excess and The Horeau Effect - The Royal Society of Chemistry. (2020-08-16).
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. (2025-08-10).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022-09-08).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-09-19).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed Central. (2022-10-19).
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry Youtube. (2021-04-11).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. (2022-05-12).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20).
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps.
  • Should I use SFC or HPLC for my Analysis? - Chromatography Today.
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024-10-31).

Sources

Validation

A Researcher's Comparative Guide to Peptide Conformation Analysis: Circular Dichroism vs. Nuclear Magnetic Resonance Spectroscopy

In the landscape of drug discovery and development, the precise three-dimensional structure of a peptide dictates its biological function, efficacy, and stability. Understanding and confirming peptide conformation is the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional structure of a peptide dictates its biological function, efficacy, and stability. Understanding and confirming peptide conformation is therefore not merely an academic exercise but a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of two cornerstone spectroscopic techniques for peptide analysis: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a comprehensive framework for selecting and applying these powerful analytical tools.

The Complementary Nature of CD and NMR

Circular Dichroism and Nuclear Magnetic Resonance are not competing techniques; rather, they offer complementary insights into the structural hierarchy of peptides. CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[1][2][3] It serves as an excellent tool for initial structural assessment, for monitoring conformational changes in response to environmental factors, and for confirming the presence of a folded state.[3][4]

In contrast, NMR spectroscopy provides a high-resolution, three-dimensional picture of a peptide's structure at the atomic level.[5][6] It is the gold standard for determining the precise folding of a peptide, identifying residue-specific interactions, and characterizing its dynamic properties in solution.[5][7] The typical workflow involves using CD to quickly screen for optimal conditions and confirm folding, followed by a more in-depth NMR analysis to elucidate the detailed 3D structure.[4]

Comparative Overview of CD and NMR for Peptide Analysis

To facilitate a direct comparison, the following table summarizes the key attributes of each technique.

FeatureCircular Dichroism (CD) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Secondary structure content (α-helix, β-sheet, turns, random coil)Atomic-resolution 3D structure, tertiary and quaternary structure, dynamics
Resolution Low (global average)High (atomic)
Peptide Size Limitation No practical upper limitGenerally < 30-50 kDa[4][8]
Typical Sample Conc. 0.05 - 0.5 mg/mL[2]> 0.5 mM (approx. > 0.5 mg/mL for a 1 kDa peptide)[4][8]
Sample Volume ~200 µL[2]~450 - 500 µL[8]
Measurement Time Minutes to hoursHours to days
Data Analysis Complexity Low to moderate (deconvolution algorithms)High (resonance assignment, structure calculation)
Key Advantage Rapid, sensitive to conformational changes, low sample consumption[2][9]Provides detailed atomic-level structural information[5][6]
Key Limitation Does not provide atomic-level detail or residue-specific information[9][10]Time-consuming, complex data analysis, requires higher sample concentration[6]

In-Depth Analysis with Circular Dichroism (CD) Spectroscopy

The Principle of CD: Probing Peptide Chirality

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[3] The peptide backbone, when arranged into ordered secondary structures, creates a chiral environment that gives rise to characteristic CD signals in the far-UV region (190-260 nm).[2][10]

  • α-helices typically exhibit strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

  • β-sheets show a negative band around 218 nm and a positive band around 195 nm.

  • Random coils are characterized by a strong negative band near 200 nm.[2]

By analyzing the shape and magnitude of the CD spectrum, one can estimate the percentage of each secondary structure element within the peptide.[1][2]

Experimental Workflow and Protocol for CD Analysis

The following diagram and protocol outline a self-validating system for acquiring high-quality CD data.

CD_Workflow cluster_prep Sample & Buffer Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Peptide Purification (>95% purity) P3 Accurate Concentration Determination P1->P3 P2 Buffer Selection (non-absorbing in far-UV) P2->P3 A2 Baseline Correction (Buffer Spectrum) P3->A2 A1 Instrument Warm-up & N2 Purge A1->A2 A3 Sample Measurement (190-260 nm) A2->A3 D1 Data Processing (Smoothing, Averaging) A3->D1 D2 Conversion to Molar Ellipticity D1->D2 D3 Secondary Structure Deconvolution D2->D3

Caption: Experimental Workflow for Peptide CD Spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities.

    • Prepare the peptide in a buffer that is transparent in the far-UV range. Phosphate buffers are a common choice.[2] Avoid buffers with high concentrations of Tris or DTT.[10]

    • Accurately determine the peptide concentration. An ideal concentration is typically between 0.05 and 0.5 mg/mL.[2]

  • Instrument Setup and Baseline Correction:

    • Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes while purging the system with dry nitrogen gas.[2]

    • Record a baseline spectrum using the same cuvette and buffer as for the sample. This is crucial for correcting for any background absorbance.

  • Data Acquisition:

    • Pipette the sample into a quartz cuvette (typically 1 mm path length) and ensure no air bubbles are present.[2]

    • Acquire the CD spectrum from 260 nm down to 190 nm. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

    • Use a deconvolution algorithm (e.g., K2D2, BeStSel) to estimate the percentage of secondary structure elements.

High-Resolution Structure Determination with NMR Spectroscopy

The Principle of NMR: Unveiling Atomic Interactions

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[5] When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁵N absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each atom, providing a unique fingerprint for each residue in the peptide.[7]

The key to determining the 3D structure lies in the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close to each other (< 5-6 Å).[4][11] By identifying and quantifying these NOEs using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), a set of distance restraints can be generated.[5][11] These restraints, along with dihedral angle restraints derived from scalar couplings, are then used in computational software to calculate a family of 3D structures consistent with the experimental data.[4][7]

Experimental Workflow and Protocol for NMR Analysis

The determination of a peptide structure by NMR is a multi-step process that requires careful planning and execution.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_analysis_nmr Structure Calculation & Validation N1 Peptide Synthesis (Isotopic Labeling if needed) N2 Buffer Optimization (pH, salt, D2O) N1->N2 N3 Sample Concentration (>0.5 mM) N2->N3 A1_nmr 1D ¹H Spectrum (Folding & Aggregation Check) N3->A1_nmr A2_nmr 2D TOCSY & COSY (Spin System Identification) A1_nmr->A2_nmr A3_nmr 2D NOESY (Distance Restraints) A2_nmr->A3_nmr D1_nmr Resonance Assignment A3_nmr->D1_nmr D2_nmr NOE Assignment & Distance Restraint Generation D1_nmr->D2_nmr D3_nmr Structure Calculation (e.g., CYANA, XPLOR-NIH) D2_nmr->D3_nmr D4_nmr Structure Validation (e.g., Ramachandran Plot) D3_nmr->D4_nmr

Caption: Workflow for Peptide 3D Structure Determination by NMR.

Detailed Protocol:

  • Sample Preparation:

    • The peptide must be highly pure (>95%).[4] For heteronuclear experiments, isotopic labeling (¹³C, ¹⁵N) may be required.[8]

    • Prepare the sample in a suitable buffer, typically a phosphate buffer at a pH below 7.5 to slow amide proton exchange.[8] The buffer should contain 5-10% D₂O for the instrument's lock system.[4][8]

    • The peptide concentration should be high, generally greater than 0.5 mM, in a volume of about 500 µL.[8]

  • Data Acquisition:

    • Acquire a simple 1D ¹H spectrum to check for sample folding (indicated by good signal dispersion) and aggregation (indicated by broad lines).

    • Acquire a set of 2D spectra. For a small peptide, this typically includes:

      • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid residue (spin system).[5]

      • COSY (Correlated Spectroscopy): To identify protons that are coupled through a few bonds.[4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5-6 Å).[5][11]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The first and often most challenging step is to assign every proton resonance to its specific atom in the peptide sequence. This is done by linking adjacent residues through sequential NOEs (e.g., between the alpha proton of residue i and the amide proton of residue i+1).[5]

    • Generate Restraints: Assign all cross-peaks in the NOESY spectrum and convert their intensities into upper distance bounds.[4][11]

    • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.[4]

    • Structure Validation: The quality of the calculated structures is assessed using tools like the Ramachandran plot, which checks for sterically allowed backbone dihedral angles.[7]

Conclusion: An Integrated Approach for Comprehensive Analysis

The choice between CD and NMR spectroscopy for peptide conformational analysis is dictated by the specific research question. CD offers a rapid, low-cost method for assessing secondary structure and is invaluable for screening and comparative studies.[3][9] NMR, while more resource-intensive, provides unparalleled atomic-resolution detail of the peptide's 3D architecture.[6] For a comprehensive understanding of a peptide's structure-function relationship, an integrated approach is often the most powerful. Initial characterization and optimization with CD spectroscopy, followed by detailed 3D structure determination using NMR, provides a self-validating workflow that ensures both a high-level overview and a detailed atomic picture of the peptide's conformation.

References

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-30. Retrieved from [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Retrieved from [Link]

  • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 145-168. Retrieved from [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology. Elsevier. Retrieved from [Link]

  • Ladokhin, A. S., Jayasinghe, S., & White, S. H. (2000). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Analytical Biochemistry, 285(2), 235–245. Retrieved from [Link]

  • NPTEL-NOC IITM. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Biotideplat. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 58–64. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

  • Dyson, H. J., & Wright, P. E. (1998). Peptide Structure Determination by NMR. In Protein Structure, a Practical Approach (pp. 111-146). Oxford University Press. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Hydroxypiperidine and Hydroxyproline Peptides: A Structural and Functional Analysis

In the landscape of peptidomimetic drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, cyclic amino acids play a pivotal role in con...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptidomimetic drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, cyclic amino acids play a pivotal role in conferring structural rigidity and metabolic stability. Hydroxyproline, a natural component of collagen, is a well-established building block known to stabilize peptide secondary structures and influence biological activity. More recently, hydroxypiperidine scaffolds have emerged as synthetic tools to impart unique conformational constraints and physicochemical properties to peptides. This guide provides an in-depth comparison of the bioactivity of peptides containing these two important structural motifs, offering a technical resource for researchers in peptide chemistry and drug development.

Introduction: The Rationale for Proline Analogs in Peptide Design

Peptides often suffer from poor pharmacokinetic profiles, including low metabolic stability and conformational flexibility, which can limit their therapeutic efficacy. The incorporation of constrained amino acid analogs, such as hydroxyproline and hydroxypiperidine, addresses these limitations by pre-organizing the peptide backbone into a bioactive conformation and protecting it from enzymatic degradation.

  • Hydroxyproline (Hyp): This five-membered ring amino acid is a natural post-translational modification in collagen, where it is crucial for the stability of the triple helix.[1] Its hydroxyl group can engage in hydrogen bonding, further influencing local conformation.[1]

  • Hydroxypiperidine (Hypip): As a six-membered ring structure, hydroxypiperidine offers a different conformational landscape compared to the five-membered ring of proline. Its incorporation into a peptide backbone can lead to distinct torsional angles and spatial arrangements of side chains, potentially resulting in novel receptor interactions and biological activities.

This guide will explore the synthesis, structural implications, and comparative bioactivity of peptides containing these two analogs, providing a framework for their rational application in drug design.

Synthesis of Hydroxypiperidine and Hydroxyproline Peptides

The synthesis of peptides containing these modified prolines is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). The choice of protecting groups and coupling strategies is critical to ensure efficient incorporation and prevent side reactions.

Synthesis of Hydroxyproline-Containing Peptides

The incorporation of Fmoc-protected hydroxyproline derivatives is a standard procedure in SPPS.[2] A key consideration is the protection of the hydroxyl group to prevent unwanted acylation during coupling.

Experimental Protocol: Solid-Phase Synthesis of a Hydroxyproline-Containing Peptide

  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Synthesis of Hydroxypiperidine-Containing Peptides

The synthesis of hydroxypiperidine-containing peptides follows a similar SPPS workflow, utilizing appropriately protected hydroxypiperidine carboxylic acid building blocks. The synthesis of these building blocks can be more complex than for hydroxyproline.

Conceptual Workflow for Hydroxypiperidine Peptide Synthesis

cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Purification & Analysis A Commercially available starting material B Multi-step organic synthesis of Fmoc-Hypip(PG)-OH A->B Chemical transformations E Incorporation of Fmoc-Hypip(PG)-OH B->E Building Block for SPPS C Resin Loading D Iterative Deprotection & Coupling Cycles C->D D->E F Final Cleavage & Deprotection D->F E->D G RP-HPLC Purification F->G H Mass Spectrometry & Analytical HPLC G->H

Caption: Workflow for the synthesis of hydroxypiperidine peptides.

Comparative Structural Analysis

The conformational properties of peptides are intimately linked to their bioactivity. The five-membered ring of hydroxyproline and the six-membered ring of hydroxypiperidine impose distinct constraints on the peptide backbone.

FeatureHydroxyproline PeptidesHydroxypiperidine Peptides
Ring Size 5-membered pyrrolidine ring6-membered piperidine ring
Conformational Flexibility More constrained, favors specific puckeringPotentially more flexible with chair/boat conformations
Backbone Dihedral Angles (Φ, Ψ) Restricted range, often inducing turnsDifferent preferred dihedral angles
Hydrogen Bonding Hydroxyl group can act as H-bond donor/acceptorHydroxyl group can act as H-bond donor/acceptor

Comparative Bioactivity Assessment

A comprehensive comparison of bioactivity requires a panel of assays that probe different aspects of peptide function, from basic stability to cellular and in vivo effects.

Enzymatic Stability

A key advantage of peptidomimetics is their increased resistance to proteolysis. An in vitro enzymatic stability assay can quantify this property.

Experimental Protocol: In Vitro Enzymatic Stability Assay

  • Peptide Incubation: Incubate a known concentration of the test peptide (hydroxyproline- or hydroxypiperidine-containing) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human serum).

  • Time-Course Sampling: At various time points, withdraw aliquots from the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).[3]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Determine the half-life (t1/2) of the peptide under the assay conditions.

Peptide TypeExpected Enzymatic StabilityRationale
Hydroxyproline Peptide Moderate to HighThe constrained ring structure can hinder protease recognition and cleavage.
Hydroxypiperidine Peptide Potentially HigherThe larger and potentially more sterically hindering six-membered ring may offer greater protection from enzymatic degradation.
Receptor Binding Affinity

The ability of a peptide to bind to its target receptor is a direct measure of its potential efficacy. This can be assessed using a competitive receptor binding assay.

Experimental Protocol: Competitive Receptor Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand known to bind to the target.

  • Competitive Binding: In parallel incubations, add increasing concentrations of the unlabeled test peptides (hydroxyproline- or hydroxypiperidine-containing).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration.[4]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the half-maximal inhibitory concentration (IC50).

Workflow for a Competitive Receptor Binding Assay

A Prepare Receptor Source (e.g., Cell Membranes) B Incubate with Radiolabeled Ligand and varying concentrations of Test Peptide (Hyp or Hypip) A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity of Bound Fraction C->D E Calculate IC50 Value D->E

Caption: Key steps in a competitive receptor binding assay.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant measure of a peptide's biological activity by assessing its effect on cellular signaling pathways. The specific assay will depend on the therapeutic target.

Example Protocol: cAMP Signaling Assay for GPCR Agonists

  • Cell Culture: Culture cells engineered to express the target G-protein coupled receptor (GPCR).

  • Peptide Treatment: Treat the cells with varying concentrations of the test peptides.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.

  • cAMP Quantification: Measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit or a time-resolved fluorescence-based assay.

  • EC50 Determination: Plot the cAMP concentration against the logarithm of the peptide concentration to determine the half-maximal effective concentration (EC50).

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a whole-organism context.[5]

ParameterHydroxyproline PeptidesHydroxypiperidine Peptides
Bioavailability Variable, generally low for unmodified peptidesPotentially improved due to increased enzymatic stability
In Vivo Efficacy Dependent on the specific peptide and targetTo be determined through comparative studies

Conclusion and Future Perspectives

Both hydroxyproline and hydroxypiperidine offer valuable tools for the medicinal chemist to modulate the properties of therapeutic peptides. Hydroxyproline is a well-validated, natural-like modification that generally enhances stability while maintaining biological recognition. Hydroxypiperidine, as a more synthetically diverse scaffold, presents opportunities to create novel peptide conformations with potentially enhanced stability and unique receptor interaction profiles.

The direct comparative data for the bioactivity of these two classes of peptidomimetics remains limited in the public domain. The experimental frameworks provided in this guide offer a robust starting point for researchers to conduct such comparative studies. Future work should focus on synthesizing and testing matched-pair peptide analogs to systematically elucidate the structure-activity relationships conferred by these two important proline surrogates. Such studies will be instrumental in guiding the rational design of next-generation peptide therapeutics with optimized efficacy and druggability.

References

  • Asai, T. T., Oikawa, F., & Yasuda, K. (2020). Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide. MDPI. [Link]

  • Daliri, E. B.-M., Oh, D. H., & Lee, B. H. (2017). Bioactive Peptides. MDPI. [Link]

  • Wikipedia. (2023). Hydroxyproline. [Link]

  • Le, T. T., & Gill, T. (2021). Bioactive Peptides: Discovery and Pathway To Commercial Production. YouTube. [Link]

  • Li, Y., & Li, S. (2024). Machine learning tools for peptide bioactivity evaluation – Implications for cell culture media optimization and the broader cultivated meat industry. National Institutes of Health. [Link]

  • Lian, G., & De Luca, S. (2023). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. MDPI. [Link]

  • Nguyen, L. T., & Vogel, H. J. (2019). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Hindawi. [Link]

  • Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. [Link]

  • van der Wath, E. M., & Crommelin, D. J. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. PubMed. [Link]

  • van der Wath, E. M., & Crommelin, D. J. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Folkers, G., & Mutter, M. (1992). Synthesis of Peptides Containing Proline Analogues. ETH-Bibliothek. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Separation of Amino Acid Analogs

In the landscape of modern drug discovery and development, the chirality of amino acid analogs is a critical attribute that can profoundly influence pharmacological activity, metabolic stability, and toxicity. The stereo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chirality of amino acid analogs is a critical attribute that can profoundly influence pharmacological activity, metabolic stability, and toxicity. The stereospecific interactions of these molecules with biological targets necessitate their separation and analysis with high precision. This guide provides an in-depth comparison of alternative methods for the chiral separation of amino acid analogs, offering field-proven insights and experimental data to empower researchers in selecting the optimal strategy for their specific needs.

The Imperative of Chiral Purity in Amino Acid Analogs

Amino acid analogs, non-proteinogenic amino acids, are pivotal building blocks in the design of novel therapeutics, including peptide and peptidomimetic drugs. The introduction of a chiral center in these analogs means that they exist as enantiomers—non-superimposable mirror images with identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, enantiomers can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects. Therefore, robust and efficient methods for chiral separation are not merely an analytical requirement but a cornerstone of safe and effective drug development.

Chromatographic Approaches: The Workhorses of Chiral Separation

Chromatographic techniques are the most widely employed methods for the chiral separation of amino acid analogs, offering high resolution and versatility.[1] These methods can be broadly categorized into direct and indirect approaches. The direct method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2] The indirect method entails derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the enantioselective analysis of a wide range of amino acid analogs.[3] The choice of the chiral stationary phase is paramount for achieving successful separation.

  • Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These CSPs are particularly effective for the direct separation of underivatized amino acid analogs.[4] They possess ionic groups and are compatible with a broad range of mobile phases, making them suitable for separating polar and ionic compounds.[4]

  • Polysaccharide-based (e.g., Amylose and Cellulose derivatives): These are some of the most widely used CSPs, offering excellent enantioselectivity for a variety of compounds, including N-derivatized amino acid analogs.[5]

  • Crown Ethers: These CSPs are well-suited for the separation of compounds containing a primary amino group.[6]

  • Ligand Exchange: This type of CSP utilizes a bonded D- or L-amino acid to achieve separation.[7]

This protocol provides a general framework for the direct chiral separation of amino acid analogs using a macrocyclic glycopeptide-based CSP.

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer containing a small amount of acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine). The exact composition should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.[7]

  • Sample Preparation: Dissolve the amino acid analog sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The retention times will differ for the D- and L-enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution technique particularly suitable for volatile and thermally stable amino acid analogs.[8] Derivatization is typically required to increase the volatility of the analytes.[8]

This protocol outlines a method for the chiral profiling of secondary amino acid analogs using GC-MS after derivatization.[9]

  • Derivatization:

    • To an aqueous sample extract, add a solution of heptafluorobutyl chloroformate (HFBCF) in an organic solvent (e.g., hexane).

    • This in-situ derivatization is followed by a liquid-liquid microextraction of the derivatized products into the organic phase.

    • The resulting esters are then treated with a methylamine solution to form the corresponding methylamides.[9]

  • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Injection: 1 µL splitless injection at 250 °C.

  • Detection: Mass Spectrometry (MS) operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.[9]

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often superior or complementary selectivity.[6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[6]

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant loss in efficiency.[6]

  • Green Chemistry: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents.

  • Efficiency: SFC can often provide better or different enantioselectivity compared to HPLC for the same chiral stationary phase.[10]

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[11] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[12]

This protocol provides a general procedure for the chiral separation of amino acid analogs using CE with a cyclodextrin-based chiral selector.[13]

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 5 minutes.

    • Rinse with the background electrolyte (BGE) for 10 minutes.[14]

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 15 mM sulfated-β-cyclodextrin). The type and concentration of the chiral selector and the pH of the buffer are critical parameters for optimizing the separation.[14]

  • Sample Preparation: Dissolve the amino acid analog sample in the BGE or water to a concentration of 0.1-1 mg/mL.

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

  • Separation Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at 200 nm or Laser-Induced Fluorescence (LIF) for higher sensitivity after derivatization.

Enantioselective Crystallization: A Preparative-Scale Approach

Enantioselective crystallization is a technique primarily used for the large-scale separation of enantiomers.[11] It relies on the differential crystallization of enantiomers from a supersaturated solution, often induced by seeding with a pure enantiomer crystal.[15] While less common for analytical purposes, it is a valuable method for obtaining enantiopure compounds.[16]

  • Supersaturation: A racemic mixture of the amino acid analog is dissolved in a suitable solvent to create a supersaturated solution.

  • Seeding: A small amount of a pure enantiomer crystal (the seed) is added to the supersaturated solution.

  • Crystallization: The seed induces the crystallization of the same enantiomer from the solution.

  • Separation: The crystallized enantiomer is separated by filtration.

  • Racemization: The remaining solution, now enriched in the other enantiomer, can be subjected to a racemization process to convert the unwanted enantiomer back into the racemic mixture for the next cycle of crystallization, thereby increasing the overall yield.[15]

Performance Comparison of Chiral Separation Methods

The choice of the most appropriate chiral separation method depends on various factors, including the physicochemical properties of the analyte, the required resolution, analysis time, sample throughput, and the intended scale of the separation (analytical vs. preparative).

Method Principle Typical Analytes Advantages Limitations Resolution Analysis Time
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase.[1]Wide range of amino acid analogs (derivatized and underivatized).[4][5]High versatility, wide availability of CSPs, robust and well-established.[3][7]Can be time-consuming, uses significant amounts of organic solvents.Excellent (Rs > 1.5)10-60 min
Chiral GC Differential partitioning between a mobile phase and a chiral stationary phase in a capillary column.[8]Volatile and thermally stable amino acid analogs (requires derivatization).[9]High resolution and efficiency, sensitive detection with MS.[9]Requires derivatization, limited to thermally stable compounds.Excellent (Rs > 2.0)15-45 min
Chiral SFC Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.[6]Similar to HPLC, particularly good for non-polar and moderately polar compounds.Fast analysis, reduced solvent consumption, complementary selectivity to HPLC.[6][10]Higher initial instrument cost, less suitable for highly polar underivatized compounds.Very Good to Excellent (Rs > 1.5)2-15 min
Chiral CE Differential migration of enantiomer-chiral selector complexes in an electric field.[11]Charged or chargeable amino acid analogs.[17]High efficiency, minimal sample and reagent consumption, fast analysis.[11]Lower concentration sensitivity with UV detection, sensitive to matrix effects.Excellent (Rs > 2.0)[13]5-20 min
Enantioselective Crystallization Selective crystallization of one enantiomer from a supersaturated solution.[15]Racemic compounds that form conglomerates.Suitable for large-scale preparative separation, cost-effective for bulk production.[15]Not universally applicable, requires careful control of crystallization conditions, not for analytical purposes.[16]N/A (produces pure enantiomer)Hours to Days

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate chiral separation method for amino acid analogs.

MethodSelection cluster_screening Initial Screening & Feasibility cluster_chromatography Chromatographic Methods cluster_other Other Methods start Define Analytical Goal (Purity, Quantification, Preparative) is_volatile Is the analog volatile or thermally stable? start->is_volatile cryst Enantioselective Crystallization (Preparative) start->cryst Preparative Scale is_charged Is the analog charged or ionizable? is_volatile->is_charged No gc Chiral GC (High Resolution) is_volatile->gc Yes hplc Chiral HPLC (Versatile) is_charged->hplc No ce Chiral CE (High Efficiency) is_charged->ce Yes sfc Chiral SFC (Fast & Green) hplc->sfc Consider for speed & green alternative

Sources

Validation

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Medicinal Chemistry

Introduction: The Rationale for Bioisosteric Replacement of Carboxylic Acids The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and, consequently, a frequent pharmacophore in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and, consequently, a frequent pharmacophore in drug design. Over 450 drugs on the market contain a carboxylic acid.[1][2] This functional group, with its planar geometry and typical pKa around 5, exists predominantly as a negatively charged carboxylate at physiological pH.[3] This charge facilitates strong electrostatic interactions, such as hydrogen bonds and salt bridges, with biological targets.[3]

However, the very properties that make carboxylic acids effective can also be liabilities in drug development.[1][2][4][5] The ionized nature of the carboxylate group often leads to:

  • Poor Pharmacokinetic Properties: Low lipophilicity can limit a drug's ability to cross biological membranes, leading to poor absorption and distribution.[1][2][3][4][5]

  • Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, most notably the formation of acyl glucuronides.[3][6] These metabolites can be reactive, leading to covalent modification of proteins and potential idiosyncratic toxicity.[2][3] This has even resulted in the withdrawal of marketed drugs.[2]

  • Rapid Elimination: The high polarity of the carboxylate group can lead to rapid renal clearance, reducing the drug's half-life.[3]

To mitigate these challenges while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[1][4] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[2][7] This guide provides a comparative overview of the most common bioisosteres for carboxylic acids, offering experimental data and protocols to aid researchers in their selection and evaluation.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is highly context-dependent, and a screening of several options is often necessary to find the optimal replacement.[4] Key parameters for comparison include acidity (pKa), lipophilicity (logP/logD), metabolic stability, and synthetic accessibility.

Data Presentation: Physicochemical Properties of Carboxylic Acid Bioisosteres

The following table summarizes the key physicochemical properties of common carboxylic acid bioisosteres. These values are approximate and can vary depending on the molecular context.

BioisostereStructureTypical pKaGeneral Lipophilicity (Compared to R-COOH)Key Features
Carboxylic Acid R-COOH4–5BaselinePlanar, strong H-bond acceptor.
Tetrazole R-CNNNNH4.5–4.9More lipophilicPlanar, metabolically more stable than COOH, avoids acyl glucuronide formation.[4][6][8]
Acylsulfonamide R-CONHSO₂R'4–5More lipophilicCan mimic the H-bonding pattern of COOH, metabolically robust.[4][7]
Sulfonamide R-SO₂NHR'9–10More lipophilicWeaker acid, but can still form key interactions; metabolically stable.[7]
Hydroxamic Acid R-CONHOH8–9More polarStrong metal chelator, can act as a COOH mimic.
Thiazolidinedione (Structure)6–7More lipophilicPlanar, moderately acidic.[4]
5-oxo-1,2,4-oxadiazole (Structure)6–7More lipophilicPlanar, less acidic than tetrazoles, can improve oral bioavailability.[7]
2,2,2-Trifluoroethanol R-CH(OH)CF₃~12Significantly more lipophilicNon-planar, weakly acidic, useful for improving CNS penetration.[4]

In-Depth Analysis of Prominent Bioisosteres

Tetrazoles: The Classic Carboxylic Acid Mimic

The 5-substituted tetrazole is arguably the most well-known and successful carboxylic acid bioisostere.[3] Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.[4][8]

  • Advantages:

    • Similar Acidity: pKa values of 4.5-4.9 closely mimic carboxylic acids.[4]

    • Metabolic Stability: Tetrazoles are not susceptible to the formation of reactive acyl glucuronides, though they can undergo N-glucuronidation which is generally less reactive.[4][6]

    • Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability.[4]

  • Disadvantages:

    • Synthetic Challenges: The use of azide reagents in their synthesis can pose safety risks.[9]

    • Potential for Reduced Permeability: Despite increased lipophilicity, the high acidity can still limit oral bioavailability in some cases.[7]

Case Study: Losartan The angiotensin II receptor antagonist Losartan is a prime example of the successful application of a tetrazole as a carboxylic acid bioisostere.[4][7] The tetrazole group mimics the binding of the native ligand's carboxylate, while improving the drug's oral bioavailability compared to its carboxylic acid-containing precursors.[4]

Acylsulfonamides and Sulfonamides: Modulating Acidity and Lipophilicity

Sulfonamide-based bioisosteres offer a versatile platform for tuning the properties of a lead compound.

  • Sulfonamides: While simple sulfonamides are significantly weaker acids (pKa 9-10) than carboxylic acids, they can still form crucial hydrogen bonds.[7] Their primary advantage is a significant increase in lipophilicity and metabolic stability.[7]

  • Acylsulfonamides: The addition of an acyl group drastically increases the acidity of the sulfonamide proton, bringing the pKa into the 4-5 range, directly comparable to carboxylic acids.[4] This allows them to act as excellent mimics of the carboxylate anion.

  • Advantages:

    • Tunable Acidity: The pKa can be modulated from basic (sulfonamide) to strongly acidic (acylsulfonamide).

    • Enhanced Lipophilicity and Stability: Both classes generally offer improved lipophilicity and resistance to metabolic degradation compared to carboxylic acids.[7]

    • Improved Potency: In some cases, the additional hydrogen bond donors and acceptors in the acylsulfonamide group can lead to increased target affinity.[7]

Case Study: Asunaprevir In the development of HCV NS3 protease inhibitors, the replacement of a carboxylic acid with a cyclopropyl-substituted acylsulfonamide in asunaprevir led to a 50-fold increase in potency.[7] This was attributed to the acylsulfonamide's ability to form multiple hydrogen bond interactions within the enzyme's active site.[7]

Neutral and Weakly Acidic Bioisosteres: Enhancing CNS Penetration

For drugs targeting the central nervous system (CNS), the high polarity of acidic functional groups is a major hurdle for crossing the blood-brain barrier. In these cases, neutral or weakly acidic bioisosteres can be highly effective.

  • 2,2,2-Trifluoroethanols: These are non-planar, weakly acidic (pKa ~12) bioisosteres that are significantly more lipophilic than carboxylic acids. They can act as hydrogen bond donors and have been successfully used to design brain-penetrant antagonists.[4]

  • Neutral Heterocycles: In some cases, a charged interaction is not essential, and a neutral group that can engage in hydrogen bonding or cation-π interactions can be a suitable replacement.[6] This strategy can improve CNS distribution by eliminating ionization at physiological pH.[6]

Experimental Protocols for Bioisostere Evaluation

A critical aspect of selecting a bioisostere is the experimental validation of its properties. Below are detailed protocols for key assays.

Diagram: Workflow for Bioisostere Selection and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Physicochemical Profiling cluster_2 In Vitro ADME & Biology cluster_3 Data Analysis & Selection Start Identify Carboxylic Acid for Replacement Select Select Panel of Bioisosteres Start->Select Synthesize Synthesize Analogues Select->Synthesize pKa pKa Determination (e.g., Potentiometric Titration) Synthesize->pKa LogD logD7.4 Determination (e.g., Shake-Flask) Synthesize->LogD Permeability Permeability Assay (e.g., PAMPA) Synthesize->Permeability Metabolic Metabolic Stability Assay (e.g., Microsomal Stability) Synthesize->Metabolic Activity Biological Activity Assay (Target-specific) Synthesize->Activity Analyze Analyze Data & Compare to Parent COOH pKa->Analyze LogD->Analyze Permeability->Analyze Metabolic->Analyze Activity->Analyze Select_Candidate Select Optimal Bioisostere Analyze->Select_Candidate

Caption: A rational workflow for the selection and evaluation of carboxylic acid bioisosteres.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.[4][10][11][12]

Causality: The PAMPA model isolates passive, transcellular diffusion, which is a key determinant of a drug's absorption.[4][10][11] By removing the complexities of active transport and metabolism, it allows for a direct comparison of how structural changes, such as bioisosteric replacement, impact a molecule's ability to cross a lipid bilayer.

Methodology:

  • Prepare Lecithin Solution: Prepare a solution of 4% lecithin in dodecane by resuspending dried lecithin.[8] Ensure complete solubilization by repeated pipetting or vortexing.[8] The lipid composition can be varied to mimic different biological barriers (e.g., GIT vs. BBB).[10][11]

  • Coat Donor Plate: Pipette 5 µL of the lecithin solution onto the filter membrane of each well of a 96-well donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Test Compound Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.[4][8][11] Dilute these stocks into an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.[4]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of the same buffer used for the test compounds.

  • Assemble PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.[8][12]

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.[4][8] The incubation time should be optimized based on the permeability of the compounds being tested.

  • Sample Collection and Analysis: After incubation, separate the plates.[8] Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[4]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq])

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.[13]

Causality: This assay provides an in vitro measure of a compound's intrinsic clearance, which is a critical parameter for predicting its in vivo half-life.[13] By comparing the metabolic stability of a carboxylic acid-containing parent compound to its bioisosteric analogues, one can directly assess whether the replacement has successfully mitigated metabolic liabilities.

Methodology:

  • Prepare Reagents:

    • Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) in a 37°C water bath.[6] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14][15]

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (final DMSO concentration should be ≤ 0.25%).[13]

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes with gentle agitation.[16]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.[13][16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[13][15] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 3000-10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[13][14][15][16]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Protocol 3: Experimental pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.

Causality: The pKa is a fundamental property that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and ability to interact with its biological target. Accurate experimental determination of pKa is essential to validate in silico predictions and to understand how a bioisosteric replacement has altered the acidity of the molecule.

Methodology:

  • Prepare Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[17][18]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[17][18]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[18]

  • Calibrate pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[18]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stir bar.[17][18]

    • Immerse the calibrated pH electrode into the solution.[17][18]

    • If the compound is an acid, make the solution acidic (pH ~2) with 0.1 M HCl.[18]

  • Titration:

    • Titrate the solution with the 0.1 M NaOH solution, adding small, precise increments.[17][18]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.[18]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19] This can be determined from the first derivative of the titration curve.

Synthetic Accessibility: A Brief Overview

The ease of synthesis is a practical consideration in bioisostere selection. While a detailed synthetic guide is beyond the scope of this document, below are common routes to two key bioisosteres.

Diagram: Common Synthetic Routes

G cluster_0 Tetrazole Synthesis cluster_1 Acylsulfonamide Synthesis Nitrile R-C≡N (Nitrile) Tetrazole R-CNNNNH (Tetrazole) Nitrile->Tetrazole [3+2] Cycloaddition Azide NaN₃ (Sodium Azide) Azide->Tetrazole Catalyst ZnBr₂ or ZnCl₂ Catalyst->Tetrazole Sulfonamide R'-SO₂NH₂ (Sulfonamide) Acylsulfonamide R-CONHSO₂R' (Acylsulfonamide) Sulfonamide->Acylsulfonamide N-Acylation Acylating R-CO-X (e.g., Acid Anhydride, Acid Chloride) Acylating->Acylsulfonamide Base Base or Acid Catalyst Base->Acylsulfonamide

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.